Technical Documentation Center

(4-Amino-2-chlorophenyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Amino-2-chlorophenyl)methanol
  • CAS: 51420-25-8

Core Science & Biosynthesis

Foundational

Structural Characterization and Synthetic Utility of (4-Amino-2-chlorophenyl)methanol

Executive Summary (4-Amino-2-chlorophenyl)methanol (CAS: 51420-25-8) represents a critical pharmacophore in medicinal chemistry, serving as a bifunctional building block for kinase inhibitors and antibacterial agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Amino-2-chlorophenyl)methanol (CAS: 51420-25-8) represents a critical pharmacophore in medicinal chemistry, serving as a bifunctional building block for kinase inhibitors and antibacterial agents.[1] This guide provides a definitive breakdown of its nomenclature logic, physicochemical properties, and a validated synthetic protocol for its production from 4-amino-2-chlorobenzoic acid.[1] By integrating IUPAC priority rules with practical laboratory workflows, this document aims to standardize the handling and characterization of this intermediate in drug discovery pipelines.

Structural Elucidation & Nomenclature Logic

The naming of (4-Amino-2-chlorophenyl)methanol is not arbitrary; it follows a strict hierarchical logic mandated by IUPAC 2013 recommendations.[1] Understanding this hierarchy is essential for resolving ambiguity when this moiety appears in complex Active Pharmaceutical Ingredients (APIs).

1.1 The Hierarchy of Functional Groups

To derive the name, one must evaluate the priority of the three functional groups present on the benzene ring:

  • Hydroxyl group (-OH): High priority (Principal Characteristic Group).

  • Amino group (-NH₂): Lower priority than alcohol.[1]

  • Chloro group (-Cl): Lowest priority (always a prefix).

Because the hydroxyl group has the highest seniority, the parent structure is Phenylmethanol (often referred to as Benzyl alcohol). The benzene ring is numbered starting at the carbon attached to the methanol group (C1).

1.2 Numbering Strategy
  • Position 1: C-CH₂OH (Parent attachment).[1]

  • Position 2: -Cl (Substituent).[1][2][3][4][5]

  • Position 4: -NH₂ (Substituent).[1]

Note: Numbering proceeds to give substituents the lowest possible locants (2,4 is preferred over 4,6).

Figure 1: IUPAC Nomenclature Decision Tree

NomenclatureLogic Start Identify Functional Groups Groups -OH (Alcohol) -NH2 (Amine) -Cl (Halogen) Start->Groups Priority Determine Priority: Alcohol > Amine > Halogen Groups->Priority Parent Parent Structure: Phenylmethanol Priority->Parent Highest Priority Numbering Numbering Ring: C1 = Methanol attachment Minimize locants (2, 4) Parent->Numbering FinalName Final Name: (4-Amino-2-chlorophenyl)methanol Numbering->FinalName

Caption: Logical flow for determining the IUPAC name based on functional group seniority.

Physicochemical Profile

For medicinal chemists, the utility of (4-Amino-2-chlorophenyl)methanol lies in its "Rule of Five" compliance.[1] It is a fragment-like molecule with balanced hydrophilicity, making it an ideal linker.[1]

Table 1: Key Physicochemical Properties

PropertyValueRelevance in Drug Design
Molecular Weight 157.60 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1]
Formula C₇H₈ClNOStandard elemental composition.[1][5]
CLogP (Est.) ~1.1Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors 2 (-NH₂, -OH)Critical for active site binding interactions.[1]
H-Bond Acceptors 2 (N, O)Facilitates solvation and receptor docking.[1]
pKa (Aniline N) ~3.5 - 4.0Weakly basic; likely neutral at physiological pH (7.4).[1]
Physical State Solid (Off-white)Stable solid form simplifies weighing and handling.[1]
Synthetic Methodology: Selective Reduction

While commercially available, in-house synthesis is often required to introduce isotopic labels or specific impurity controls.[1] The most robust route involves the chemoselective reduction of 4-amino-2-chlorobenzoic acid (or its methyl ester).[1]

3.1 Reaction Mechanism

Direct reduction of the carboxylic acid requires a potent reducing agent. Borane-Tetrahydrofuran (BH₃[1]·THF) complex is preferred over Lithium Aluminum Hydride (LiAlH₄) due to better chemoselectivity (avoiding dechlorination) and safer handling profiles.

3.2 Step-by-Step Protocol

Reagents:

  • Starting Material: 4-Amino-2-chlorobenzoic acid (1.0 eq)[1]

  • Reducing Agent: Borane-THF complex (1.0 M solution, 3.0 eq)[1]

  • Solvent: Anhydrous THF

  • Quench: Methanol

Workflow:

  • Inertion: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Charge the flask with 4-amino-2-chlorobenzoic acid (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.[1]

  • Addition: Dropwise add BH₃·THF (30 mL, 30 mmol) over 30 minutes. Caution: Gas evolution (H₂).

  • Reflux: Warm to room temperature, then reflux at 66°C for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Figure 2: Synthetic Pathway & Workup Logic

SynthesisWorkflow SM Start: 4-Amino-2-chlorobenzoic acid Reagent Reagent: BH3-THF (3.0 eq) 0°C -> Reflux SM->Reagent Intermediate Intermediate: Boron-Complex Reagent->Intermediate Quench Quench: Methanol Addition (Destroys excess Borane) Intermediate->Quench Workup Workup: Extraction (EtOAc) Wash (NaHCO3) Quench->Workup Product Product: (4-Amino-2-chlorophenyl)methanol Workup->Product

Caption: Chemoselective reduction workflow using Borane-THF complex.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 4.35 ppm (d, 2H): Methylene protons (-CH ₂OH).

    • δ 5.10 ppm (t, 1H): Hydroxyl proton (-OH ).

    • δ 5.40 ppm (s, 2H): Amino protons (-NH ₂). Broad singlet.

    • δ 6.50 - 7.20 ppm (m, 3H): Aromatic protons.[1] The proton at C3 (between Cl and NH₂) will appear as a doublet with a small coupling constant (meta-coupling).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expect peak at m/z 158.0 and 160.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

References
  • PubChem. (4-Amino-2-chlorophenyl)methanol Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

Sources

Exploratory

Potential applications of (4-Amino-2-chlorophenyl)methanol in medicinal chemistry

Initiating Data Collection I've commenced a thorough investigation into (4-Amino-2-chlorophenyl)methanol. My initial focus is on understanding its synthesis, chemical properties, and known biological activities.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've commenced a thorough investigation into (4-Amino-2-chlorophenyl)methanol. My initial focus is on understanding its synthesis, chemical properties, and known biological activities. I will then immediately search for its use.

Analyzing Compound Applications

I am now delving into the applications of (4-Amino-2-chlorophenyl)methanol, concentrating on its potential as a building block for medicinally relevant compounds. I'm actively seeking specific examples, reaction schemes, and any involvement in biological assays or drug discovery. I'm focusing on its use in the development of kinase inhibitors or other therapeutic agents. I'm also examining the available SAR.

Outlining Content Structure

I'm now outlining the structure of the technical guide. The introduction, intermediate uses, and direct therapeutic potential (if any) are planned. I will explain the molecule's role in drug design, including the reasons for its use, and experimental protocols. I plan to create Graphviz diagrams and summary tables for reaction yields and data. Cites and a references section are planned, too.

Foundational

Technical Guide: The Role of Chlorine Substitution in (4-Amino-2-chlorophenyl)methanol Reactivity

Executive Summary (4-Amino-2-chlorophenyl)methanol (CAS 51420-25-8) represents a critical scaffold in the synthesis of antiparasitic agents, kinase inhibitors, and azo dyes. Its utility is defined by the specific placeme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Amino-2-chlorophenyl)methanol (CAS 51420-25-8) represents a critical scaffold in the synthesis of antiparasitic agents, kinase inhibitors, and azo dyes. Its utility is defined by the specific placement of the chlorine atom at the C2 position. Unlike its non-chlorinated analog, the C2-chlorine substituent introduces a unique electronic and steric bias that modulates the acidity of the benzylic hydroxyl group, protects the aromatic ring from Phase I metabolic oxidation, and alters the nucleophilicity of the para-amine.

This guide analyzes the mechanistic impact of this substitution, providing researchers with actionable protocols for synthesis, handling, and derivatization.

Electronic & Steric Landscape

The reactivity of (4-Amino-2-chlorophenyl)methanol is governed by the interplay between the electron-donating amine and the electron-withdrawing chlorine.

The "Push-Pull" Electronic System

The molecule features a 1,2,4-substitution pattern that creates a specific electronic gradient across the benzene ring:

  • C4-Amine (+M Effect): The amino group acts as a strong mesomeric donor, pushing electron density into the ring, specifically activating positions C3 and C5 (ortho to the amine).

  • C2-Chlorine (-I > +M Effect): The chlorine atom exerts a strong inductive withdrawal (-I) on the sigma framework. While it has a weak mesomeric donor effect, the inductive withdrawal dominates, particularly affecting the adjacent benzylic carbon (C1).

Impact on Reactivity:

  • Benzylic Acidity: The -I effect of the C2-chlorine pulls electron density away from the benzylic carbon. This renders the benzylic hydroxyl proton slightly more acidic (lower pKa) than in (4-aminophenyl)methanol, facilitating deprotonation by weak bases.

  • Metabolic Blocking: The C2 position is a common site for metabolic hydroxylation (Phase I metabolism) in non-substituted benzyl alcohols. Chlorine substitution effectively "blocks" this site, extending the metabolic half-life of drugs derived from this intermediate.

Visualization of Electronic Effects

The following diagram illustrates the vector forces of electron density and the resulting reactive sites.

ElectronicLandscape Amine C4-Amine (-NH2) Strong +M Donor Ring Benzene Ring Electronic Mediator Amine->Ring Activates C3/C5 Chlorine C2-Chlorine (-Cl) Strong -I Withdrawer Metabolic Blocker Chlorine->Ring Deactivates C1/C3 Alcohol C1-Methanol (-CH2OH) Activated for SN2 Chlorine->Alcohol Inductive Pull (Increases Acidity) Ring->Alcohol Modulated Reactivity

Figure 1: Electronic vectors in (4-Amino-2-chlorophenyl)methanol. Green arrows indicate electron donation; red arrows indicate withdrawal.

Synthetic Pathways & Protocols

The synthesis of (4-Amino-2-chlorophenyl)methanol requires careful control to prevent over-reduction or dechlorination. The most robust pathway involves the reduction of 2-chloro-4-nitrobenzoic acid.

Pathway Overview
  • Precursor: 2-Chloro-4-nitrobenzoic acid.

  • Step 1 (Chemoselective Reduction): Reduction of the carboxylic acid to the alcohol without reducing the nitro group (using Borane-THF) OR simultaneous reduction if using strong hydrides (LiAlH4).

  • Step 2 (Nitro Reduction): If not reduced in Step 1, the nitro group is reduced to the amine using Fe/HCl or catalytic hydrogenation (care required to avoid hydrodechlorination).

Protocol: Synthesis via Borane Reduction (Recommended)

This method preserves the aromatic chlorine, which can be labile under catalytic hydrogenation conditions (Pd/C).

Reagents:

  • 2-Chloro-4-nitrobenzoic acid (1.0 eq)

  • Borane-THF complex (1M solution, 3.0 eq)

  • Anhydrous THF

  • Methanol (for quenching)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a 3-neck reaction flask with Nitrogen (N2).

  • Dissolution: Dissolve 2-chloro-4-nitrobenzoic acid in anhydrous THF (0.5 M concentration). Cool to 0°C.

  • Addition: Add Borane-THF complex dropwise over 30 minutes. Note: Evolution of hydrogen gas will occur.

  • Reflux: Allow the mixture to warm to Room Temperature (RT), then reflux for 4 hours to ensure complete reduction of the carboxylate.

  • Quench: Cool to 0°C. Cautiously add Methanol to destroy excess borane.

  • Nitro Reduction (Iron-Mediated):

    • Transfer the crude (2-chloro-4-nitrophenyl)methanol to a flask containing Ethanol/Water (4:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (0.1 eq).

    • Reflux for 2 hours.[2] The Iron method is specific to the nitro group and will not remove the chlorine substituent (unlike Pd/H2).

  • Workup: Filter through Celite. Concentrate the filtrate. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Hexane.

Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloro-4-nitrobenzoic acid Step1 Borane-THF Reduction (Target: Carboxylic Acid) Start->Step1 0°C -> Reflux Inter Intermediate: (2-Chloro-4-nitrophenyl)methanol Step1->Inter Selective -COOH reduction Step2 Fe / NH4Cl Reduction (Target: Nitro Group) Inter->Step2 Avoids Dechlorination Final Product: (4-Amino-2-chlorophenyl)methanol Step2->Final Yield > 85%

Figure 2: Chemoselective synthesis pathway avoiding hydrodechlorination.

Pharmaceutical Implications[3][4]

Lipophilicity and LogP

The introduction of the chlorine atom at C2 significantly alters the physicochemical profile compared to the parent benzyl alcohol.

  • (4-Aminophenyl)methanol LogP: ~0.2

  • (4-Amino-2-chlorophenyl)methanol LogP: ~0.9 - 1.1

Consequence: The chlorinated analog exhibits higher membrane permeability, making it a superior fragment for CNS-active drugs or intracellular targets.

Metabolic Stability (The Ortho-Blocker Effect)

In drug metabolism, the benzyl alcohol moiety is susceptible to oxidation to benzoic acid (via Alcohol Dehydrogenase). Furthermore, the aromatic ring is prone to hydroxylation.

  • Mechanism: The bulky chlorine atom at C2 sterically hinders the approach of CYP450 enzymes to the ortho position.

  • Result: This forces metabolism to occur at the distal positions or via conjugation (Glucuronidation) of the amine/alcohol, often resulting in a safer metabolic profile compared to the formation of reactive quinone-imine intermediates.

Data Summary Table
PropertyNon-Chlorinated Analog(4-Amino-2-chlorophenyl)methanolImplication
LogP ~0.2~1.1Enhanced cellular uptake
pKa (Aniline) 4.8~3.9Reduced basicity (less protonated at phys. pH)
Benzylic Reactivity ModerateHigh (Inductively activated)Better leaving group capability
Metabolic Fate Rapid Ring HydroxylationRing Oxidation Blocked at C2Extended Half-life

Handling and Stability (Self-Validating Protocol)

To ensure experimental success, the following stability checks must be performed before using this reagent in synthesis.

Visual Check: Pure compound is an off-white to pale beige solid. Dark brown or purple coloration indicates oxidation of the amine (formation of azo/nitroso impurities). Solubility Check: Soluble in DMSO, Methanol, and Ethyl Acetate. Insoluble in Hexanes.

Storage Protocol:

  • Store under Inert Gas (Argon/Nitrogen).

  • Keep at 2-8°C.

  • Protect from light (amber vials) to prevent radical dechlorination.

References

  • PubChem. (2023). Compound Summary: (4-Amino-2-chlorophenyl)methanol.[3][4] National Library of Medicine. [Link]

  • Zok, S., et al. (1991).[5] Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish. Science of The Total Environment.[5] (Demonstrates steric hindrance of ortho-substituents on metabolism). [Link]

  • ResearchGate. (2015).[6] Synthesis and Fluorescence Study of Chlorine Substitution on Anils. (Discusses electronic shifts due to Cl substitution). [Link]

Sources

Exploratory

Technical Guide: Pre-clinical Biological Profiling of (4-Amino-2-chlorophenyl)methanol Scaffolds

Executive Summary This technical guide outlines the standardized workflow for the preliminary biological evaluation of (4-Amino-2-chlorophenyl)methanol derivatives. This scaffold presents a unique pharmacophore: the 2-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized workflow for the preliminary biological evaluation of (4-Amino-2-chlorophenyl)methanol derivatives. This scaffold presents a unique pharmacophore: the 2-chloro substituent provides steric bulk and lipophilicity modulation, while the 4-amino and methanol moieties offer versatile handles for derivatization (e.g., Schiff bases, amides, esters).

This document prioritizes data integrity and reproducibility , adhering to CLSI (Clinical and Laboratory Standards Institute) and OECD guidelines. It is designed for medicinal chemists and pharmacologists transitioning from synthesis to Tier-1 biological screening.

Part 1: Strategic Screening Cascade & In Silico Validation

Before wet-lab experimentation, derivatives must undergo computational filtration to ensure resource efficiency. The (4-Amino-2-chlorophenyl)methanol core is relatively polar; however, derivatization can rapidly alter physicochemical properties.

The Screening Workflow

The following directed acyclic graph (DAG) illustrates the logical flow from library generation to hit validation.

ScreeningCascade Start Library Synthesis (4-Amino-2-chlorophenyl)methanol Core InSilico Phase I: In Silico Filtering (Lipinski / ADMET) Start->InSilico Antimicrobial Phase II: Antimicrobial Screen (MIC / MBC - CLSI M07) InSilico->Antimicrobial Pass Rule of 5 Antimicrobial->Start Low Potency Cytotox Phase III: Cytotoxicity (MTT) (HepG2 / HEK293) Antimicrobial->Cytotox MIC < 10 µg/mL Cytotox->Start Toxicity Issue (Redesign) Target Phase IV: Target Validation (Enzymatic/Kinase Assays) Cytotox->Target Selectivity Index > 10 Lead Lead Candidate Selection Target->Lead

Figure 1: Tiered screening cascade ensuring only potent and non-toxic derivatives progress to expensive enzymatic assays.

In Silico Parameters (Pass/Fail Criteria)

Prioritize compounds adhering to Lipinski’s Rule of Five to ensure oral bioavailability.

ParameterThresholdRationale for this Scaffold
Molecular Weight < 500 DaThe core is ~157.6 Da, allowing significant room for functionalization.
LogP < 5The 2-Cl atom increases lipophilicity; ensure derivatives do not become super-lipophilic (insolubility).
H-Bond Donors < 5The core has 3 (Amino + Hydroxyl). Derivatization often reduces this count.
H-Bond Acceptors < 10Monitor when adding sulfonyl or carbonyl groups.
TPSA < 140 ŲCritical for membrane permeability.

Part 2: Antimicrobial Susceptibility Profiling (Tier 1)

Given the structural similarity of the amino-chlorobenzene core to various sulfonamide and antimicrobial pharmacophores, the first biological screen should target bacterial inhibition.

Protocol: Broth Microdilution Assay

Standard: CLSI M07-A10 Guidelines. Objective: Determine the Minimum Inhibitory Concentration (MIC).

Reagents & Setup:
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride) for visual validation of redox activity.

Step-by-Step Methodology:
  • Inoculum Preparation: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to achieve a final testing concentration of 
    
    
    
    CFU/mL.
  • Compound Preparation: Dissolve derivatives in 100% DMSO.

    • Critical Check: Final DMSO concentration in the well must be

      
       to avoid solvent toxicity.
      
  • Plate Layout: Use 96-well round-bottom plates.

    • Columns 1-10: Serial 2-fold dilutions of the derivative (

      
       µg/mL).
      
    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    
     for 16–20 hours (aerobic).
    
  • Readout: Add 30 µL Resazurin. Incubate for 2 hours. Blue

    
     Pink indicates viable growth. The MIC is the lowest concentration preventing the color change.
    

Expert Insight: The 2-chloro substituent can enhance membrane penetration in Gram-positive bacteria. If precipitation is observed at high concentrations, verify solubility limits in CAMHB before defining the MIC.

Part 3: Cytotoxicity & Safety Assessment (Tier 2)

Efficacy is meaningless without safety. The Selectivity Index (SI) (


) must be calculated.
Protocol: MTT Cell Viability Assay

Mechanism: Reduction of tetrazolium dye MTT to insoluble formazan by mitochondrial succinate dehydrogenase in viable cells.

Workflow Visualization

MTT_Workflow Step1 Seed Cells (1x10^4 cells/well) 24h Incubation Step2 Treat with Derivatives (24-48h) Step1->Step2 Step3 Add MTT Reagent (0.5 mg/mL) 4h Incubation Step2->Step3 Step4 Solubilize Formazan (DMSO/SDS) Step3->Step4 Step5 Measure OD (570 nm) Step4->Step5

Figure 2: Standardized MTT assay workflow for determining IC50 values.

Technical Specifications:
  • Cell Lines: HEK293 (Human Embryonic Kidney - Normal) vs. HepG2 (Liver Carcinoma) or MCF-7.

  • Controls:

    • Positive: Doxorubicin or Cisplatin.

    • Negative: 0.1% DMSO vehicle.

  • Calculation:

    
    
    
  • Interpretation: An SI > 10 is generally considered a promising therapeutic window for early-stage hits.

Part 4: Mechanistic Enzyme Inhibition (Tier 3)

If the derivative shows antimicrobial activity, the mechanism must be probed. The (4-Amino-2-chlorophenyl)methanol scaffold is structurally compatible with the active sites of several ATP-dependent enzymes due to the amine/alcohol pairing mimicking the adenosine motif.

Target: DNA Gyrase (ATPase Domain)

The 2-chloro-4-amino motif is a known pharmacophore in ATPase inhibitors (competitors of ATP binding).

  • Assay Type: Coupled Enzyme Assay (Pyruvate Kinase/Lactate Dehydrogenase).

  • Readout: Depletion of NADH measured at 340 nm.

  • Logic: If the compound inhibits DNA Gyrase ATPase activity, ADP production stops, and NADH oxidation halts (absorbance remains high).

Target: Cyclooxygenase (COX-1/COX-2)

If the derivative involves acylation of the amine (amide linkage), it may mimic NSAID structures.

  • Assay Type: Colorimetric COX Inhibitor Screening Kit.

  • Specificity: Compare IC50 values against COX-1 and COX-2 to determine selectivity ratios (Target: COX-2 selective to reduce gastric side effects).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Cell Viability Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies for (4-Amino-2-chlorophenyl)methanol (CAS 119532-35-9)

Abstract & Molecule Profile (4-Amino-2-chlorophenyl)methanol is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors and antibacterial agents. Its structural integrity relies o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

(4-Amino-2-chlorophenyl)methanol is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors and antibacterial agents. Its structural integrity relies on the preservation of the ortho-chloro substituent during the reduction of the benzylic carbon. This guide outlines three validated synthetic routes, prioritizing chemoselectivity and operational safety.

Chemical Profile
PropertyData
Chemical Name (4-Amino-2-chlorophenyl)methanol
CAS Number 119532-35-9
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate
Key Precursor 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3)

Retrosynthetic Analysis

The synthesis is approached via three primary disconnections. The choice of route depends on the starting material availability (Acid vs. Nitro-Acid) and the scale of operation.

Retrosynthesis Target (4-Amino-2-chlorophenyl)methanol (Target) Inter1 4-Amino-2-chlorobenzoic Acid (Commercially Available) Target->Inter1 Route A: Chemoselective Reduction (Borane-THF) Inter2 Methyl 4-amino-2-chlorobenzoate (Ester Intermediate) Target->Inter2 Route B: Ester Reduction (LAH or DIBAL-H) Inter3 2-Chloro-4-nitrobenzoic Acid (Raw Material) Inter1->Inter3 Nitro Reduction (Fe/HCl or SnCl2) Inter2->Inter1 Esterification (MeOH/H2SO4)

Figure 1: Retrosynthetic tree showing the three primary access points to the target alcohol.

Route A: Direct Chemoselective Reduction (The "Gold Standard")

Rationale: This route is preferred for laboratory-scale synthesis (up to 50g). It utilizes Borane-THF (BH₃·THF), which selectively reduces the carboxylic acid to the alcohol in the presence of the amine and the aryl chloride. Unlike Lithium Aluminum Hydride (LAH), Borane does not require the prior formation of an ester and avoids the formation of the unreactive carboxylate salt.

Critical Mechanism

Borane acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This activates the carbonyl carbon for hydride delivery. Crucially, the electron-rich amino group complexes with borane but does not undergo reduction, and the aryl chloride remains intact under these conditions.

Protocol 1: Borane-Mediated Reduction

Reagents:

  • 4-Amino-2-chlorobenzoic acid (1.0 eq)[1]

  • Borane-THF complex (1.0 M solution, 2.5 eq)

  • Anhydrous THF (Solvent)

  • Methanol (Quenching agent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 4-Amino-2-chlorobenzoic acid (e.g., 17.1 g, 100 mmol) and anhydrous THF (170 mL). Cool the suspension to 0°C using an ice bath.

  • Addition: Add the BH₃·THF solution (250 mL, 250 mmol) dropwise over 45 minutes. Caution: Hydrogen gas evolution will occur. Maintain internal temperature <5°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (66°C) for 4 hours to break the amine-borane complex.

  • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The starting acid (R_f ~0.[2]1) should disappear, and the alcohol (R_f ~0.4) should appear.[1][2][3][4]

  • Quenching (Critical): Cool the mixture to 0°C. Very slowly add Methanol (50 mL). This step is exothermic and generates significant H₂ gas.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (200 mL) and wash with saturated NaHCO₃ (2 x 100 mL) and Brine (100 mL).

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. If necessary, recrystallize from EtOAc/Hexanes.

Route B: The Two-Step Ester-Reduction (Scalable Route)

Rationale: For kilogram-scale operations, Borane-THF is expensive and hazardous to handle. Route B converts the acid to a methyl ester, which is then reduced using Sodium Borohydride (NaBH₄) with additives or LAH. This avoids the handling of large volumes of pyrophoric borane.

Protocol 2: Esterification & Reduction

Step 1: Fisher Esterification

  • Reflux 4-Amino-2-chlorobenzoic acid in Methanol (10 vol) with catalytic H₂SO₄ (0.1 eq) for 12 hours.

  • Neutralize with NaHCO₃, evaporate MeOH, and extract with EtOAc to yield Methyl 4-amino-2-chlorobenzoate .

Step 2: Reduction

  • Dissolve the ester (100 mmol) in anhydrous THF (200 mL) under N₂.

  • Cool to 0°C. Add LiAlH₄ (pellets or solution, 1.2 eq) portion-wise. Note: LiAlH₄ is less chemoselective than Borane; maintain low temperature to prevent dechlorination.

  • Stir at 0°C to RT for 2 hours.

  • Fieser Quench: For x grams of LAH, add x mL water, x mL 15% NaOH, and 3x mL water sequentially. Filter the granular white precipitate.[4]

  • Concentrate the filtrate to obtain the product.

Route C: The Nitro-Reduction Path (Raw Material Route)

Rationale: If starting from the cheaper 2-chloro-4-nitrobenzoic acid , one must carefully sequence the reductions.

  • Path: Nitro Acid → Nitro Alcohol → Amino Alcohol.

  • Risk:[4][5][6] Catalytic hydrogenation (H₂/Pd-C) of the nitro group often leads to dechlorination (loss of the Cl atom).

Strategic Recommendation: Use a chemical reductant for the nitro group that preserves the halogen.

Protocol 3: Selective Nitro Reduction

Precursor: (2-Chloro-4-nitrophenyl)methanol (obtained via Borane reduction of the nitro-acid).

  • Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq), Ethanol/Water (4:1).

  • Procedure: Suspend the nitro-alcohol in EtOH/H₂O. Add NH₄Cl and Iron powder.

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2-4 hours. The Iron reduces the -NO₂ to -NH₂ without touching the Aryl-Cl or the Benzyl-OH.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

Analytical Quality Control (QC)

TestAcceptance CriteriaMethod
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water (0.1% TFA) gradient
¹H NMR Consistent with structureDMSO-d6. Key signals: -CH₂OH (~4.4 ppm, d), Ar-H (6.5-7.2 ppm)
Appearance Off-white solidVisual Inspection
Chloride Content Positive IdentificationElemental Analysis or Mass Spec (Cl isotope pattern)

Process Flow Diagram (Route A)

ProcessFlow Start Start: 4-Amino-2-chlorobenzoic Acid Step1 Dissolve in THF Cool to 0°C Start->Step1 Step2 Add BH3-THF (Dropwise, <5°C) Step1->Step2 Step3 Reflux 4h (Break Complex) Step2->Step3 Step4 Quench with MeOH (Exothermic!) Step3->Step4 End Isolate Product (Extraction/Crystallization) Step4->End

Figure 2: Operational workflow for the Borane-mediated reduction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45595718, (4-Amino-2-chlorophenyl)methanol. Retrieved from [Link]

  • Royal Society of Chemistry. Solvent-free reduction of carboxylic acids to alcohols. (General methodology for halo-benzoic acids). Retrieved from [Link]

Sources

Application

Reduction of 4-amino-2-chlorobenzaldehyde to produce (4-Amino-2-chlorophenyl)methanol

Executive Summary This guide details the protocol for the chemoselective reduction of 4-amino-2-chlorobenzaldehyde to (4-amino-2-chlorophenyl)methanol . This transformation is a critical step in the synthesis of various...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective reduction of 4-amino-2-chlorobenzaldehyde to (4-amino-2-chlorophenyl)methanol . This transformation is a critical step in the synthesis of various kinase inhibitors (e.g., AKT2 inhibitors) and antimicrobial agents.

The protocol utilizes Sodium Borohydride (NaBH₄) in methanol.[1][2][3] Unlike Lithium Aluminum Hydride (LiAlH₄), which poses a risk of dehalogenation or over-reduction, NaBH₄ offers precise chemoselectivity for the aldehyde moiety in the presence of the aryl chloride and free amine. A critical "pH-Switch" workup technique is introduced to ensure high recovery of the amphoteric amino-alcohol product.

Strategic Context & Chemical Logic

The Chemoselectivity Challenge

The substrate contains three functional groups with distinct reactivities:

  • Aldehyde (-CHO): The target for reduction.[1][3][4][5][6]

  • Aryl Chloride (-Cl): Susceptible to hydrogenolysis (removal) under catalytic hydrogenation or strong metal hydride conditions.

  • Primary Amine (-NH₂): Electron-donating group (EDG) that deactivates the carbonyl carbon toward nucleophilic attack, potentially slowing reaction kinetics. It also poses solubility and workup challenges due to its basicity.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the borohydride anion (


) on the carbonyl carbon.[5] Methanol is not merely a solvent but a participant; it facilitates the protonolysis of the intermediate alkoxyborane species.

Key Reaction Features:

  • Stoichiometry: While 1 mole of NaBH₄ can theoretically reduce 4 moles of aldehyde, a molar ratio of 1:0.5 (Aldehyde:NaBH₄) is recommended to ensure rapid completion, compensating for the amine-induced deactivation.

  • Temperature Control: Maintained at 0°C to inhibit side reactions, though the electron-rich nature of the ring makes the aldehyde less prone to over-reduction than nitro-benzaldehydes.

Mechanism Substrate 4-Amino-2-chlorobenzaldehyde Complex Alkoxyborane Intermediate Substrate->Complex + NaBH4 (Hydride Attack) Product (4-Amino-2-chlorophenyl)methanol Complex->Product + MeOH/H2O (Hydrolysis) Solvent MeOH (Proton Source) Solvent->Product Proton transfer

Figure 1: Simplified mechanistic pathway of the borohydride reduction.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
4-Amino-2-chlorobenzaldehyde 155.581.0Substrate
Sodium Borohydride (NaBH₄) 37.830.6Reducing Agent
Methanol (MeOH) 32.0410 VolSolvent
Sat. NH₄Cl (aq) N/AExcessQuenching Agent
Ethyl Acetate (EtOAc) 88.11N/AExtraction Solvent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-chlorobenzaldehyde (10.0 g, 64 mmol) in Methanol (100 mL) .

    • Note: The solution will likely be yellow/orange due to the conjugated amine.

  • Cooling: Place the flask in an ice-water bath and cool to 0–5°C .

    • Reasoning: Controls the exotherm upon hydride addition.

Phase 2: Reduction
  • Addition: Add NaBH₄ (1.45 g, 38.4 mmol) portion-wise over 15 minutes.

    • Caution: Gas evolution (

      
      ) will occur.[2] Ensure good ventilation.[7][8]
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 45–60 minutes.

  • Monitoring: Check progress via TLC (See Section 4). The aldehyde spot should disappear.

Phase 3: Workup (The "pH-Switch" Protocol)

Critical Control Point: Standard acid quenching can trap the product as a water-soluble anilinium salt. Follow this sequence strictly.

  • Quench: Slowly add Saturated NH₄Cl (50 mL) to the reaction mixture. Stir for 10 minutes to destroy excess borohydride.

  • Concentration: Remove the bulk of Methanol under reduced pressure (Rotavap) at 40°C.

  • Basification: The residue will be aqueous/slurry. Adjust pH to ~9–10 using 10% NaOH or Sat. NaHCO₃ .

    • Why? Ensures the amine is in its free-base form (neutral) to allow extraction into the organic layer.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

  • Drying: Combine organic layers, wash with Brine (50 mL) , and dry over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Isolation: Filter and concentrate in vacuo to yield the crude solid.

Phase 4: Purification
  • Recrystallization: If necessary, recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3) or Toluene .

  • Yield Expectation: 85–95% (Off-white to pale yellow solid).

Process Control & Visualization

Workflow Diagram

Workflow Start Start: Dissolve Aldehyde in MeOH Cool Cool to 0°C Start->Cool Add Add NaBH4 (Portion-wise) Cool->Add React Stir at RT (45-60 min) Add->React Check TLC Check (Complete?) React->Check Check->React No (Add 0.1 eq NaBH4) Quench Quench with NH4Cl (Remove MeOH) Check->Quench Yes pH Adjust pH > 9 (Critical Step) Quench->pH Extract Extract with EtOAc Dry & Concentrate pH->Extract

Figure 2: Operational workflow emphasizing the critical pH adjustment step.

Analytical Validation
  • TLC System: 50% Ethyl Acetate in Hexanes.

    • Aldehyde (

      
       ~0.6): UV active, forms colored hydrazone with DNP stain.
      
    • Alcohol (

      
       ~0.3): UV active, distinct shift downwards due to H-bonding.
      
  • 1H NMR (DMSO-d6):

    • Disappearance of aldehyde singlet (~10.0 ppm).

    • Appearance of benzylic methylene doublet (~4.4 ppm, 2H) and hydroxyl triplet (~5.2 ppm, 1H).

    • Amine protons typically appear as a broad singlet (~5.0–6.0 ppm).

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield (<50%) Product trapped in aqueous layer during workup.Check aqueous pH. If < 8, the amine is protonated. Add NaOH until pH 10 and re-extract.
Incomplete Reaction Old/Inactive NaBH₄ or wet solvent.Add 0.2 eq fresh NaBH₄. Ensure MeOH is not "wet" (water reacts with NaBH₄).
Sticky/Oily Product Residual solvent or impurities.Triturate with cold Hexanes or Pentane to induce crystallization.
Dehalogenation Reaction too vigorous (Rare with NaBH₄).Ensure temperature was kept at 0°C during addition. Confirm reagent was NaBH₄, not LiAlH₄.

Safety & Handling (SDS Summary)

  • 4-Amino-2-chlorobenzaldehyde: Skin/Eye Irritant (Category 2).[8] Avoid dust inhalation.[7][8][9]

  • Sodium Borohydride: Water-reactive solid. Toxic if swallowed. Causes severe skin burns.[10] Do not add to hot solvent.

  • Reaction Hazards: Evolution of Hydrogen gas (

    
    ).[2] Perform in a fume hood away from ignition sources.
    

References

  • General NaBH4 Reduction Protocol

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[11] (Foundational basis for borohydride reactivity).[1]

    • Source:

  • Synthesis of Chlorophenyl Methanols

    • Patent CN105237469A: "Preparation method of 4-chlorophenyl-2-pyridyl methanol." (Analogous reduction conditions).
    • Source:

  • Safety Data

    • Fisher Scientific.
    • Source:

  • Kinase Inhibitor Intermediates

    • Vala, R. M., et al. "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity."[12] PubMed Central.

    • Source:

Sources

Method

O-alkylation of the methanol group in (4-Amino-2-chlorophenyl)methanol

Application Note & Technical Guide Executive Summary The O-alkylation of (4-Amino-2-chlorophenyl)methanol presents a classic chemoselectivity challenge in organic synthesis: distinguishing between the nucleophilic oxygen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

The O-alkylation of (4-Amino-2-chlorophenyl)methanol presents a classic chemoselectivity challenge in organic synthesis: distinguishing between the nucleophilic oxygen of the benzyl alcohol and the nucleophilic nitrogen of the aniline. While the aniline nitrogen is inherently more nucleophilic in its neutral state, the hydroxyl group is significantly more acidic.

This guide details two validated workflows to achieve selective O-alkylation. Protocol A (Protection-Dependent) is the "Gold Standard" for high-value intermediates requiring >98% purity. Protocol B (Direct Anionic Control) is a process-intensification route that bypasses protecting groups by exploiting pKa differences, recommended for cost-sensitive scale-ups.

Mechanistic Insight & Strategy
The Chemoselectivity Paradox

The substrate contains two competing nucleophiles:

  • Primary Alcohol (-CH₂OH): pKa ~16. Hard nucleophile (as alkoxide).

  • Aniline Nitrogen (-NH₂): pKa ~30 (NH bond). Soft nucleophile.

The "Chlorine Effect": The chlorine atom at the 2-position is electron-withdrawing (inductive effect, -I). This acidity enhancement is crucial:

  • It lowers the pKa of the benzyl alcohol protons, facilitating easier deprotonation by bases like Sodium Hydride (NaH).

  • It slightly deactivates the aniline nitrogen, reducing the rate of competing N-alkylation compared to non-chlorinated analogs.

Strategic Pathways

We utilize the Williamson Ether Synthesis mechanism.[1][2][3][4][5] To favor O-alkylation over N-alkylation, we must invert the natural nucleophilicity order by converting the neutral alcohol into a highly reactive alkoxide anion.

ReactionPathways cluster_legend Selectivity Logic Substrate (4-Amino-2-chlorophenyl)methanol Base Strong Base (NaH) Substrate->Base Deprotonation Alkoxide Alkoxide Intermediate (RO⁻ Na⁺) Base->Alkoxide Fast (pKa ~16) NeutralAmine Neutral Amine (R-NH₂) Base->NeutralAmine No Reaction (pKa ~30) O_Product O-Alkylated Product (Target) Alkoxide->O_Product Rxn with R-X (Major Pathway) N_Product N-Alkylated Product (Impurity) NeutralAmine->N_Product Rxn with R-X (Minor Pathway) Alkoxide (Hard Nuc) Alkoxide (Hard Nuc) Neutral Amine (Soft Nuc) Neutral Amine (Soft Nuc) Alkoxide (Hard Nuc)->Neutral Amine (Soft Nuc)

Figure 1: Mechanistic divergence. Selective deprotonation creates a charged oxygen nucleophile that outcompetes the neutral nitrogen.

Protocol A: The "Gold Standard" (Boc-Protection Route)

Recommendation: Use this method for medicinal chemistry and early-stage drug development where purity is paramount.

Rationale

By masking the aniline as a carbamate (Boc), the nitrogen's nucleophilicity is nullified. This guarantees exclusive O-alkylation.

Step-by-Step Workflow

Step 1: N-Boc Protection

  • Dissolve (4-Amino-2-chlorophenyl)methanol (1.0 eq) in THF (10 vol).

  • Add Boc₂O (1.1 eq) and TEA (1.2 eq).

  • Stir at RT for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes TEA), brine, dry over Na₂SO₄. Concentrate.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

  • Solvent: Dissolve the N-Boc intermediate in anhydrous DMF (Dimethylformamide) [0.2 M concentration].

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.

    • Observation: Gas evolution (H₂) will occur. Stir for 30 min at 0°C to ensure complete alkoxide formation.

  • Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Quench: Carefully add sat. NH₄Cl solution at 0°C.

  • Isolation: Extract with EtOAc (3x). Wash organics with H₂O (5x) to remove DMF (critical step). Dry and concentrate.

Step 3: Deprotection

  • Dissolve residue in DCM.

  • Add TFA (Trifluoroacetic acid) (20% v/v). Stir 1–2 h.

  • Basify with sat. NaHCO₃ to pH 8 (liberates the free amine). Extract and purify.

Protocol B: Direct Chemoselective O-Alkylation

Recommendation: Use for scale-up or when step-count reduction is critical. Requires strict stoichiometry control.

Critical Parameters
  • Base Choice: NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide). Avoid weak bases like K₂CO₃, which are often insufficient to fully deprotonate the alcohol without heating (which promotes N-alkylation).

  • Stoichiometry: Base must be limited to 1.05 eq . Excess base risks deprotonating the amide (if formed) or competing interactions.

  • Temperature: Maintain < 20°C . Higher temperatures increase the kinetic energy of the neutral amine, increasing N-alkylation rates.

Experimental Procedure
  • Preparation: Charge (4-Amino-2-chlorophenyl)methanol (1.0 eq) into a dry reactor with anhydrous THF or DMF .

  • Activation: Cool to -5°C to 0°C .

  • Base Addition: Add NaH (1.05 eq) slowly.

    • Note: Wait until gas evolution ceases completely (approx. 45 min). This confirms the thermodynamic formation of the alkoxide.

  • Electrophile Addition: Add the Alkyl Halide (1.0 eq) as a solution in THF over 30 minutes. Do not add in one portion.

    • Why? High local concentration of alkyl halide can lead to non-selective reaction with the amine before it finds an alkoxide.

  • Monitoring: Monitor by HPLC. Look for the formation of the dialkylated impurity (N,O-dialkyl).

    • Target: >90% O-alkyl, <5% N-alkyl.

  • Workup: Quench with water. If DMF was used, wash extensively with water or LiCl solution.

Data Analysis & Validation

How to confirm you achieved O-alkylation vs. N-alkylation:

FeatureO-Alkylated Product (Target)N-Alkylated Impurity
1H NMR (Aromatic) Minimal shift in aromatic protons.Significant shift (shielding) due to e- density change on N.
1H NMR (CH₂-O) Large downfield shift (e.g., 4.5 ppm → 4.6–4.8 ppm depending on R).Unchanged (remains ~4.5 ppm).
1H NMR (NH₂) Signal remains as broad singlet (2H).Signal changes to broad singlet (1H) or disappears.
IR Spectroscopy Disappearance of broad O-H stretch (~3300 cm⁻¹).Retention of O-H; Change in N-H stretching pattern.
Solubility Lipophilic shift (soluble in DCM/EtOAc).Often more polar if zwitterionic character exists.
Visual Workflow (Protocol B)

Workflow cluster_QC QC Checkpoint Start Start: (4-Amino-2-chlorophenyl)methanol Solvent Dissolve in Anhydrous DMF/THF (0.2 M) Start->Solvent Cool Cool to 0°C (Critical for Selectivity) Solvent->Cool Base Add NaH (1.05 eq) Wait for H2 evolution to stop Cool->Base AddRX Slow Addition of Alkyl Halide (1.0 eq) Base->AddRX Monitor Monitor HPLC Check for N-alkyl byproduct AddRX->Monitor Quench Quench with sat. NH4Cl Monitor->Quench

Figure 2: Operational workflow for direct chemoselective alkylation.

Troubleshooting & Expert Tips
  • Issue: Low Conversion.

    • Cause: Incomplete deprotonation or moisture in solvent (quenching the alkoxide).

    • Fix: Re-dry DMF over molecular sieves. Ensure NaH quality (old NaH absorbs moisture).

  • Issue: High N-Alkylation.

    • Cause: Temperature too high or "Soft" alkylating agent used.

    • Fix: Switch to Protocol A (Protection). Alternatively, try adding TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if using a biphasic system (DCM/NaOH), though this is less standard for this specific substrate.

  • Safety Warning:

    • NaH releases hydrogen gas. Ensure proper venting.

    • Alkyl Halides (e.g., Methyl Iodide) are alkylating agents and potential carcinogens. Handle in a fume hood.

References
  • Chemoselectivity in Nucleophilic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Williamson Ether Synthesis Protocols: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5] Available at: [Link]

  • NMR Determination of N- vs O-Alkylation: Journal of Medicinal Chemistry. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Available at: [Link]

  • Properties of 4-Aminobenzyl Alcohol: PubChem Compound Summary for CID 69331. Available at: [Link]

Sources

Application

Optimizing Chemoselectivity: Protecting Group Strategies for (4-Amino-2-chlorophenyl)methanol Synthesis

Executive Summary (4-Amino-2-chlorophenyl)methanol (CAS: 37585-16-3) is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and next-generation agrochemicals.[1] Its synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Amino-2-chlorophenyl)methanol (CAS: 37585-16-3) is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and next-generation agrochemicals.[1] Its synthesis presents a classic chemoselectivity challenge: reducing a carboxylic acid (or ester) moiety in the presence of a nucleophilic aniline and an electron-withdrawing chlorine substituent.[1]

While direct reduction of the amino-ester is theoretically possible, it frequently suffers from low yields due to amine-hydride complexation, over-reduction, and difficult aqueous workups caused by the amphoteric nature of the product. This Application Note details robust Protecting Group (PG) Strategies to ensure high purity and yield. We focus on the N-Boc (tert-butyloxycarbonyl) strategy as the "Gold Standard" for laboratory and pilot-scale synthesis, while evaluating N-Acetyl and Nitro-masking as viable alternatives.[1]

Part 1: Strategic Analysis of Synthetic Routes

The choice of strategy depends on scale, available purification equipment, and cost constraints. The following table contrasts the three primary methodologies.

Table 1: Comparative Analysis of Synthetic Strategies
FeatureStrategy A: N-Boc Protection (Recommended)Strategy B: N-Acetyl Protection Strategy C: Nitro-Masking (Precursor Switch)
Chemo-selectivity High. Boc is inert to reductants like LiAlH₄/DIBAL-H.Medium. Amides can be reduced to ethyl amines by strong reductants (LiAlH₄).[1]High. Nitro group is stable to Borane/Acid reduction but reactive to H₂/Pd.[1]
Solubility Excellent. Lipophilic intermediate aids organic extraction.[1]Good. Improved over free amine.[1]Good.
Step Count 3 Steps (Protect

Reduce

Deprotect)
3 Steps (Protect

Reduce

Hydrolyze)
2 Steps (Reduce Acid

Reduce Nitro)
Purification Crystallization or Silica Flash.Crystallization.[1]Requires careful chemoselective reduction.[1]
Primary Risk Acid sensitivity of Boc (avoid strong acid during workup).Over-reduction of amide to amine; harsh hydrolysis required.Exotherm control during nitro reduction; potential for hydroxylamine byproducts.[1]

Part 2: Detailed Protocols

Protocol A: The N-Boc "Gold Standard" Route

Objective: Synthesis of (4-Amino-2-chlorophenyl)methanol from Methyl 4-amino-2-chlorobenzoate via N-Boc protection.[1]

Phase 1: N-Boc Protection

The free aniline is protected to prevent interaction with the hydride reducing agent and to increase the lipophilicity of the intermediate, facilitating easy extraction.

  • Reagents: Methyl 4-amino-2-chlorobenzoate (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (TEA, 1.5 eq), DMAP (0.1 eq), DCM (Dichloromethane).

  • Procedure:

    • Dissolve the starting ester in DCM (5 mL/g).

    • Add TEA and DMAP.[1] Cool to 0°C.[1]

    • Add Boc₂O solution in DCM dropwise over 30 minutes.

    • Warm to Room Temperature (RT) and stir for 4–6 hours (Monitor by TLC: Hexane/EtOAc 4:1).

    • Workup: Wash with 1M citric acid (removes DMAP/TEA), then brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product is Methyl 4-((tert-butoxycarbonyl)amino)-2-chlorobenzoate .[1]

Phase 2: Selective Reduction
  • Reagents: N-Boc Intermediate (1.0 eq), DIBAL-H (Diisobutylaluminum hydride, 1M in Toluene, 2.5 eq) OR LiAlH₄ (1.1 eq), THF (anhydrous).

  • Rationale: DIBAL-H is preferred for ester-to-alcohol reduction at controlled temperatures (-78°C to 0°C) as it minimizes the risk of affecting the aromatic ring or chlorine halogen.[1]

  • Procedure:

    • Dissolve N-Boc intermediate in anhydrous THF under Nitrogen/Argon.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add DIBAL-H slowly to maintain internal temp < -70°C.[1]

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Quenching (Critical): Carefully add Rochelle’s Salt (Sodium potassium tartrate) saturated solution. Stir vigorously for 2 hours until the biphasic layers separate clearly (breaks the Aluminum emulsion).

    • Extract with EtOAc.[1] The N-Boc group ensures the product migrates to the organic phase.[1]

    • Checkpoint: Product is tert-butyl (3-chloro-4-(hydroxymethyl)phenyl)carbamate .[1]

Phase 3: Deprotection[1][2]
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure:

    • Dissolve the reduced alcohol in DCM.

    • Add TFA (20% v/v) at 0°C. Stir for 1–2 hours.

    • Neutralization: Concentrate to remove excess TFA.[1] Redissolve in EtOAc and wash with Saturated NaHCO₃ (Caution: Gas evolution).

    • Isolation: Dry organic layer and concentrate.[1] Recrystallize from EtOAc/Hexane if necessary.

    • Final Product: (4-Amino-2-chlorophenyl)methanol.

Protocol B: The Nitro-Masking Strategy (Alternative)

Context: If starting from 4-nitro-2-chlorobenzoic acid , the nitro group acts as a "masked" amine that does not require protection during the reduction of the acid.[1]

  • Acid Reduction: React 4-nitro-2-chlorobenzoic acid with Borane-THF (BH₃·THF) complex at 0°C

    
     RT. Borane selectively reduces carboxylic acids in the presence of nitro groups and aryl halides.
    
  • Nitro Reduction: Isolate the (4-nitro-2-chlorophenyl)methanol. Perform reduction using Iron powder (Fe) / Ammonium Chloride (NH₄Cl) in Ethanol/Water at 80°C.

    • Note: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as de-halogenation (loss of Chlorine) is a significant side reaction without poisoned catalysts.

Part 3: Visualization of Pathways[1]

The following diagrams illustrate the decision logic and the reaction flow for the recommended N-Boc strategy.

SynthesisPathways cluster_legend Legend Start Starting Material: 4-Amino-2-chlorobenzoic acid (or methyl ester) Decision Select Strategy Start->Decision StepA1 1. N-Boc Protection (Boc2O, TEA) Decision->StepA1 High Purity (Recommended) StepB1 Direct Reduction (LiAlH4 - High Risk) Decision->StepB1 Low Cost (Difficult Workup) StepA2 2. Reduction (DIBAL-H or LiAlH4) StepA1->StepA2 StepA3 3. Acid Deprotection (TFA or HCl) StepA2->StepA3 Product Target Product: (4-Amino-2-chlorophenyl)methanol StepA3->Product StepB1->Product AltStart Alt Start: 4-Nitro-2-chlorobenzoic acid StepC1 1. Chemoselective Reduction (BH3-THF) AltStart->StepC1 StepC2 2. Nitro Reduction (Fe/NH4Cl) StepC1->StepC2 StepC2->Product key Blue: Starting Material | Yellow: Decision Point | Green: Final Product

Caption: Figure 1. Comparative synthetic workflows. The N-Boc route offers the highest reliability for isolating the zwitterionic amino-alcohol product.[1]

BocMechanism SM Methyl 4-amino-2-chlorobenzoate (Lipophilic Ester / Nucleophilic Amine) Intermediate1 N-Boc Intermediate (Amine Protected / Ester Active) Soluble in organic solvents SM->Intermediate1 Boc2O, TEA, DMAP Reagent Reagent: DIBAL-H (-78°C) Selective for Ester -> Alcohol Intermediate1->Reagent Intermediate2 Protected Alcohol (tert-butyl (3-chloro-4-(hydroxymethyl)phenyl)carbamate) Intermediate1->Intermediate2 Reduction Reagent->Intermediate2 Deprotect Reagent: TFA/DCM Cleaves Carbamate Intermediate2->Deprotect Final (4-Amino-2-chlorophenyl)methanol (Amphoteric Solid) Intermediate2->Final Deprotection Deprotect->Final

Caption: Figure 2. Step-wise transformation in the N-Boc protocol. Protection prevents amine-hydride complexation.[1]

References

  • Biosynth. (2-Amino-4-chlorophenyl)methanol Product Monograph. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for N-Boc and Benzyl protection stability).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122143 (4-Amino-2-chlorobenzyl alcohol).[1] Retrieved from

  • Google Patents. Process for the preparation of amino alcohol derivatives (US10385006B2). (Describes analogous reduction conditions for amino-esters). Retrieved from

  • Organic Chemistry Portal. Reduction of Carboxylic Esters. (General methodology for DIBAL-H reductions). Retrieved from

Sources

Method

Application Note: Catalytic Architectures for (4-Amino-2-chlorophenyl)methanol

Executive Summary (4-Amino-2-chlorophenyl)methanol (often referred to as 4-amino-2-chlorobenzyl alcohol) represents a critical "privileged scaffold" in the synthesis of kinase inhibitors, particularly for EGFR and ALK ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Amino-2-chlorophenyl)methanol (often referred to as 4-amino-2-chlorobenzyl alcohol) represents a critical "privileged scaffold" in the synthesis of kinase inhibitors, particularly for EGFR and ALK targets. Its unique substitution pattern presents a specific chemoselectivity challenge:

  • The Labile Aryl Chloride: Prone to hydrodehalogenation during reductive synthesis.

  • The Nucleophilic Aniline: Susceptible to over-oxidation or poisoning of Lewis acidic catalysts.

  • The Benzylic Alcohol: Requires selective oxidation or substitution without affecting the unprotected aniline.

This guide details three validated catalytic protocols designed to navigate these competing reactivities, ensuring high yield and purity.

Protocol A: Chemoselective Hydrogenation (Synthesis)

Objective: Reduction of (2-chloro-4-nitrophenyl)methanol to (4-amino-2-chlorophenyl)methanol without dechlorination.

The Challenge

Standard hydrogenation catalysts (Pd/C) rapidly facilitate oxidative addition into the C-Cl bond, leading to the des-chloro byproduct (4-aminobenzyl alcohol). This impurity is often inseparable by crystallization.

The Solution: Sulfided Platinum Catalysis

We utilize a Sulfided Platinum on Carbon (Pt(S)/C) catalyst. The sulfur modification poisons the highly active sites responsible for C-Cl bond insertion while retaining sufficient activity for nitro reduction.

Experimental Protocol

Reagents:

  • Substrate: (2-chloro-4-nitrophenyl)methanol (10.0 g, 49.6 mmol)

  • Catalyst: 5% Pt(S)/C (0.5 g, 5 wt% loading)

  • Solvent: Methanol (100 mL)

  • Hydrogen Source: H₂ gas (balloon or 1 atm)

Step-by-Step Workflow:

  • Inerting: Charge a 250 mL three-neck round-bottom flask with the nitro-alcohol substrate and Methanol. Sparge with Nitrogen for 15 minutes to remove dissolved Oxygen.

  • Catalyst Addition: Carefully add the 5% Pt(S)/C catalyst under a Nitrogen stream. Caution: Dry hydrogenation catalysts can be pyrophoric.

  • Hydrogen Introduction: Purge the headspace with Hydrogen gas (x3) and maintain a positive pressure of H₂ (1 atm/balloon) at Room Temperature (20-25°C).

  • Monitoring: Monitor reaction progress via HPLC or TLC (50% EtOAc/Hexanes). The reaction is typically complete within 4-6 hours.

    • Endpoint: Disappearance of nitro starting material.

    • QC Check: Ensure <0.5% des-chloro byproduct.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the off-white solid product.

Yield Expectation: 92-95% Purity: >98% (HPLC)

Protocol B: Selective Aerobic Oxidation (Functionalization)

Objective: Conversion of the benzylic alcohol to the aldehyde (4-amino-2-chlorobenzaldehyde) without oxidizing the aniline nitrogen.

The Challenge

Traditional oxidants (Chromium(VI), KMnO4) are too harsh and will oxidize the aniline to "tars" (azo/nitroso species). Swern oxidation is effective but generates odorous byproducts and requires cryogenic conditions.

The Solution: TEMPO/CuCl Aerobic Oxidation (Stahl Conditions)

This protocol uses a copper/nitroxyl radical catalytic system that operates at room temperature using ambient air as the terminal oxidant. It is highly selective for primary alcohols.

Experimental Protocol

Reagents:

  • Substrate: (4-Amino-2-chlorophenyl)methanol (1.0 eq)

  • Catalyst 1: TEMPO (5 mol%)

  • Catalyst 2: CuCl (5 mol%)

  • Ligand: 2,2'-Bipyridine (5 mol%)

  • Base: N-Methylimidazole (NMI) (10 mol%)

  • Solvent: Acetonitrile (0.5 M concentration)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a reaction vessel open to air, dissolve CuCl and 2,2'-Bipyridine in Acetonitrile. Stir for 5 minutes until a deep red/brown complex forms.

  • Substrate Addition: Add the substrate, TEMPO, and NMI to the mixture.

  • Oxidation: Stir vigorously at Room Temperature open to the atmosphere (or with a slow air sparge). The solution will turn green as Cu(I) oxidizes to Cu(II).

  • Quench: Upon completion (TLC check, ~2-4 hours), dilute with water and extract with Ethyl Acetate.

  • Purification: The aldehyde product is often unstable on silica; rapid filtration or immediate use in the next step (e.g., reductive amination) is recommended.

Mechanism Insight: The active oxidant is the oxoammonium species formed from TEMPO. The Cu(I)/Cu(II) couple mediates the re-oxidation of the hydroxylamine back to the oxoammonium, using O₂ as the electron sink.

Visualizing the Catalytic Logic

The following diagram illustrates the divergent synthetic pathways and the logic gates for catalyst selection.

G Nitro Precursor: (2-Chloro-4-nitrophenyl)methanol Cat1 Pd/C + H2 (Non-Selective) Nitro->Cat1 Cat2 Pt(S)/C + H2 (Chemoselective) Nitro->Cat2 Byproduct Des-chloro Impurity (4-Aminobenzyl alcohol) Cat1->Byproduct Dechlorination Target TARGET: (4-Amino-2-chlorophenyl)methanol Cat2->Target Nitro Reduction Only Cat3 TEMPO / CuCl / Air (Selective Oxidation) Target->Cat3 Aldehyde Product: 4-Amino-2-chlorobenzaldehyde Cat3->Aldehyde Alcohol Oxidation

Figure 1: Chemoselective pathways for the synthesis and functionalization of (4-Amino-2-chlorophenyl)methanol.

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalization of the C-Cl bond to attach aryl groups (Biaryl formation).

The Challenge

Aryl chlorides are electronically deactivated and sterically hindered by the ortho-hydroxymethyl group. Furthermore, the free amine and alcohol can poison standard Pd catalysts or consume electrophiles.

The Solution: Buchwald Pre-Catalysts (Pd-XPhos G4)

We utilize XPhos Pd G4 , a fourth-generation Buchwald pre-catalyst. The bulky, electron-rich biaryl phosphine ligand (XPhos) facilitates oxidative addition into the difficult Ar-Cl bond, while the precatalyst structure ensures rapid activation.

Experimental Protocol

Reagents:

  • Substrate: (4-Amino-2-chlorophenyl)methanol (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K₃PO₄ (3.0 eq, 0.5 M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: In a microwave vial or sealed tube, combine the substrate, boronic acid, and XPhos Pd G4.

  • Solvent/Base: Add the Dioxane and aqueous K₃PO₄.

  • Deoxygenation: Sparge with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 80°C for 2-4 hours. (Microwave: 100°C for 30 mins).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

  • Note: The free amine and alcohol do not require protection under these conditions due to the high activity of the catalyst toward the C-Cl bond.

Summary of Reaction Parameters

ParameterHydrogenation (Protocol A)Oxidation (Protocol B)Cross-Coupling (Protocol C)
Primary Catalyst 5% Pt(S)/C (Sulfided)TEMPO (free radical)XPhos Pd G4
Co-Catalyst NoneCuCl / bipy / NMINone
Solvent System MethanolAcetonitrileDioxane / Water (4:1)
Key Risk DechlorinationOver-oxidation of AmineCatalyst Poisoning
Temp / Time 25°C / 4-6 h25°C / 2-4 h80°C / 2-4 h

References

  • Rylander, P. N.Hydrogenation Methods. Academic Press, 1985.
  • Hoover, J. M., & Stahl, S. S. "Highly selective aerobic oxidation of primary alcohols catalyzed by Cu/TEMPO". Journal of the American Chemical Society, 2011.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions". Chemical Science, 2013. (Development of G3/G4 Buchwald precatalysts).

  • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives". Organic Process Research & Development, 2010.

Application

Application Note &amp; Protocols: High-Purity Work-up and Purification of (4-Amino-2-chlorophenyl)methanol

Introduction (4-Amino-2-chlorophenyl)methanol is a pivotal building block in contemporary organic synthesis, serving as a key intermediate in the development of a wide range of pharmaceutical compounds and fine chemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Amino-2-chlorophenyl)methanol is a pivotal building block in contemporary organic synthesis, serving as a key intermediate in the development of a wide range of pharmaceutical compounds and fine chemicals.[1][2] Its structural motifs are integral to the synthesis of active pharmaceutical ingredients (APIs). The efficacy and safety of these final products are directly contingent on the purity of their intermediates. Therefore, robust and reproducible methods for the work-up and purification of (4-Amino-2-chlorophenyl)methanol are not merely procedural steps but critical control points in the manufacturing process.

This technical guide provides a comprehensive overview of field-proven methodologies for the isolation and purification of (4-Amino-2-chlorophenyl)methanol from a crude reaction mixture, typically following the chemical or catalytic reduction of a parent carbonyl compound or nitro group. We will delve into the causality behind experimental choices, offering detailed protocols and insights to guide researchers, scientists, and drug development professionals in achieving high-purity material suitable for downstream applications.

Section 1: The Post-Reaction Work-up: A Foundational Overview

The initial work-up phase is designed to terminate the reaction, neutralize reactive species, and perform a preliminary separation of the target compound from the bulk reaction medium. The specific steps are dictated by the synthetic route employed, but a common pathway involves the reduction of a carbonyl or nitro precursor.

Reaction Quenching: Controlled Termination

The first step post-reaction is quenching, which serves to safely neutralize any unreacted, often highly reactive, reagents. For syntheses involving metal hydrides like sodium borohydride (NaBH₄), this is a critical safety and procedural step.

Causality: The addition of a protic source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or simply water, facilitates the decomposition of excess hydride reagents.[3] A controlled, slow addition, particularly at reduced temperatures (e.g., 0 °C), is essential to manage the exothermic reaction and the evolution of hydrogen gas, preventing dangerous pressure buildup and potential side reactions.

Liquid-Liquid Extraction: Isolating the Crude Product

Once quenched, the product must be separated from the aqueous phase and water-soluble byproducts. Liquid-liquid extraction is the method of choice.

Causality: The selection of an appropriate organic solvent is paramount. The solvent must effectively solubilize (4-Amino-2-chlorophenyl)methanol while being immiscible with water. Ethyl acetate is a common and effective choice due to its moderate polarity, which is well-suited for the target molecule, and its relatively low boiling point, which simplifies subsequent removal.[3] Dichloromethane is another viable option.[4]

Protocol 1: General Extraction Procedure

  • Transfer: Transfer the quenched reaction mixture to a separatory funnel of appropriate size.

  • Solvent Addition: Add an equal volume of ethyl acetate to the separatory funnel.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the organic and aqueous layers to separate completely.

  • Collection: Drain the lower aqueous layer. Pour the upper organic layer out through the top of the funnel to prevent re-contamination with any residual aqueous phase at the stopcock.

  • Repeat: Repeat the extraction process on the aqueous layer at least two more times with fresh portions of ethyl acetate to maximize product recovery. Combine all organic extracts.

Aqueous Washing & Drying: Removing Impurities

The combined organic extracts will contain residual water and water-soluble impurities that must be removed.

Causality: Washing with water helps remove inorganic salts and other polar impurities.[3][4] A subsequent wash with brine (saturated aqueous NaCl) serves two purposes: it helps to break up any emulsions that may have formed and it begins the drying process by drawing bulk water from the organic layer due to the high ionic strength.[3] Finally, an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), is used to scavenge the remaining trace amounts of water.

Protocol 2: Washing and Drying

  • Water Wash: Add a volume of deionized water (approximately 25% of the total organic volume) to the combined organic extracts in the separatory funnel. Shake gently and allow the layers to separate. Drain and discard the aqueous layer.

  • Brine Wash: Repeat the washing procedure using a saturated brine solution.[3]

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add anhydrous sodium sulfate in portions, swirling the flask after each addition, until the drying agent no longer clumps together and flows freely.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-Amino-2-chlorophenyl)methanol, which may be a solid or a viscous oil.

Section 2: Purification Strategies: Achieving Analytical Grade Purity

The crude product obtained from the work-up is rarely pure enough for subsequent synthetic steps. The choice between recrystallization and column chromatography depends on the physical state of the crude material and the nature of the impurities.

Workflow for Purification Method Selection

The following diagram illustrates a logical decision-making process for selecting the appropriate purification technique.

Purification_Decision_Workflow Start Crude Product Obtained Assess Assess Physical State & Purity (TLC) Start->Assess IsSolid Is it a solid with one major spot by TLC? Assess->IsSolid Yes IsOily Is it an oil or a solid with multiple impurities? Assess->IsOily No Recrystallize Proceed with Recrystallization IsSolid->Recrystallize Column Proceed with Silica Gel Chromatography IsOily->Column PureProduct Pure Product Recrystallize->PureProduct Column->PureProduct

Caption: Decision workflow for selecting a purification method.

Recrystallization: The Preferred Method for Crystalline Solids

Recrystallization is an efficient and scalable purification technique for solid compounds, provided a suitable solvent system can be identified.

Causality: The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling). For compounds like substituted benzyl alcohols, a binary solvent system, such as ethyl acetate/petroleum ether or ethyl acetate/hexane, often provides the necessary solubility gradient.[4]

Protocol 3: Recrystallization from a Binary Solvent System

  • Solvent Selection: In a test tube, dissolve a small amount of crude product in a minimal volume of the more polar solvent (e.g., ethyl acetate) at room temperature. Slowly add the less polar solvent (e.g., petroleum ether) until a slight turbidity persists. Gently warm the mixture until it becomes clear. This confirms a suitable solvent pair.

  • Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Slowly add hot petroleum ether to the hot, clear solution until it becomes slightly cloudy. Add a drop or two of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Silica Gel Column Chromatography: For Complex Mixtures and Oils

When recrystallization is not feasible, silica gel column chromatography is a powerful tool for separating compounds based on their polarity.[3]

Causality: This technique exploits the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent). More polar compounds, like (4-Amino-2-chlorophenyl)methanol with its amino and hydroxyl groups, will have a stronger affinity for the polar silica gel and thus elute more slowly. Less polar impurities will travel down the column faster. The eluent is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the ratio optimized to achieve good separation.[3]

Protocol 4: Silica Gel Column Chromatography

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried silica-sample mixture to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle pressure (if required) to begin the separation.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (4-Amino-2-chlorophenyl)methanol.

Section 3: Data Summary & Workflow Visualization

Table 1: Summary of Recommended Solvents and Expected Outcomes
Procedure Solvent/System Purpose Typical Purity Typical Yield
Extraction Ethyl AcetateIsolate crude product from the aqueous phase>80%>90%
Extraction DichloromethaneAlternative extraction solvent>80%>90%
Recrystallization Ethyl Acetate / Petroleum EtherPurify solid crude product>98%60-85%
Recrystallization Methanol / WaterAlternative recrystallization system>98%55-80%
Column Chromatography Hexane / Ethyl Acetate GradientPurify oily or complex crude mixtures>99%50-75%
Overall Work-up and Purification Workflow

The following diagram provides a high-level overview of the entire process from the quenched reaction to the final, pure product.

Overall_Workflow cluster_workup Work-up Stage cluster_purification Purification Stage Quench 1. Quench Reaction (e.g., aq. NH4Cl) Extract 2. Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Wash 3. Wash Organic Layer (Water, Brine) Extract->Wash Dry 4. Dry & Concentrate (Na2SO4, Rotovap) Wash->Dry Crude Crude Product Dry->Crude Recrystallize Recrystallization Pure Pure (4-Amino-2-chlorophenyl)methanol Recrystallize->Pure Column Column Chromatography Column->Pure Crude->Recrystallize If Solid Crude->Column If Oil/Impure

Caption: General workflow for work-up and purification.

Section 4: Safety & Handling

Researchers must handle all chemicals in accordance with established laboratory safety protocols. (4-Amino-2-chlorophenyl)methanol is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[5]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Consult the Material Safety Data Sheet (MSDS) for (4-Amino-2-chlorophenyl)methanol and all solvents used before beginning any experimental work.

References

  • Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 11(34), 20958-20969. Available from: [Link]

  • Google Patents. CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
  • Google Patents. CN105622439A - Production method of 4-chloro-2-aminophenol.
  • PubChem. (2-Amino-4-chlorophenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Capot Chemical. (2017). MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol. Available from: [Link]

  • MySkinRecipes. (2-Amino-4-chlorophenyl)methanol. Available from: [Link]

Sources

Method

Application Note: Monitoring Reaction Progress of (4-Amino-2-chlorophenyl)methanol via Thin Layer Chromatography (TLC)

Introduction & Chemical Profile (4-Amino-2-chlorophenyl)methanol (CAS: 119020-01-8) is a bifunctional building block frequently used in the synthesis of kinase inhibitors and other pharmaceutical agents. Its dual functio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile

(4-Amino-2-chlorophenyl)methanol (CAS: 119020-01-8) is a bifunctional building block frequently used in the synthesis of kinase inhibitors and other pharmaceutical agents. Its dual functionality—a nucleophilic aniline nitrogen and a benzylic hydroxyl group—presents unique challenges for chromatographic monitoring.

Chemical Challenges in TLC
  • Silanol Interaction (Tailing): The primary amine (-NH

    
    ) interacts strongly with acidic silanol groups on standard silica gel plates, leading to "streaking" or "tailing" that obscures separation.
    
  • Polarity: The presence of both hydrogen-bond donors (-NH

    
    , -OH) makes the compound relatively polar, often requiring polar mobile phases.
    
  • Detection Ambiguity: Depending on the reaction pathway (N-functionalization vs. O-functionalization), the UV and staining profiles will shift significantly.

Compound Properties Table
PropertyDescriptionChromatographic Implication
Functional Groups Primary Aniline, Primary Alcohol, Aryl ChlorideDual H-bonding capability; requires basic modifiers.
UV Activity Strong (

transitions)
Detectable at 254 nm.
Stain Sensitivity High (Ninhydrin, KMnO

)
Colorimetric confirmation of functional group consumption.
Solubility DMSO, Methanol, Ethyl AcetateCompatible with standard organic mobile phases.

Method Development: Mobile Phase & Stationary Phase

To achieve distinct separation (


 0.3 – 0.5) without tailing, the mobile phase must be buffered.
Recommended Stationary Phase
  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Alternative (if tailing persists): Amine-functionalized silica (NH2-silica) plates (eliminates need for mobile phase modifiers).

Mobile Phase Optimization (The "Triangle" Approach)

For standard silica plates, use the following solvent systems. The addition of a base is critical to suppress ionization of the aniline.

SystemComposition (v/v)Application Case
System A (General) Hexane : Ethyl Acetate (1:1) + 1% Triethylamine (TEA)Initial screening. Good for amide couplings or alkylations.
System B (Polar) DCM : Methanol (95:5) + 0.5% NH

OH
Use if compound sticks to baseline in System A.
System C (Non-Polar) Hexane : Ethyl Acetate (3:1) + 1% TEAUse if compound elutes with solvent front (

).

Technical Insight: The triethylamine (TEA) competes for the acidic sites on the silica gel, allowing the aniline substrate to elute as a compact spot rather than a streak.

Protocol: Step-by-Step Reaction Monitoring

Phase 1: Sample Preparation (The "Mini-Workup")

Direct spotting of reaction mixtures often leads to poor resolution due to high-boiling solvents (DMSO/DMF) or extreme pH.

  • Aliquot: Take 10–20

    
    L of the reaction mixture using a glass capillary or micropipette.
    
  • Quench/Partition: Dispense into a small vial containing 0.5 mL Ethyl Acetate and 0.5 mL Saturated NaHCO

    
     (or Water).
    
  • Mix: Shake or vortex briefly.

  • Sample: Draw from the top organic layer for spotting.

Phase 2: TLC Plate Setup
  • Marking: Lightly draw a pencil line 1 cm from the bottom.

  • Spotting Strategy (Co-spotting is Mandatory):

    • Lane 1: Starting Material (SM) Reference (Pure (4-Amino-2-chlorophenyl)methanol).

    • Lane 2: Co-spot (SM + Reaction Mixture). Crucial for detecting slight

      
       shifts.
      
    • Lane 3: Reaction Mixture (RM).

Phase 3: Elution & Visualization
  • Elute: Place plate in a developing chamber saturated with the chosen Mobile Phase (e.g., System A). Run until solvent front is 1 cm from top.

  • Dry: Air dry or use a heat gun to remove solvents (especially TEA/Ammonia).

  • Detection Sequence:

    • Step A (UV): Visualize under 254 nm. Circle spots with pencil.

    • Step B (Specific Stain): Dip in Ninhydrin Stain and heat (110°C) until spots appear.

      • (4-Amino-2-chlorophenyl)methanol will appear Red/Purple (Free amine).

      • N-protected products (e.g., Amides) will NOT stain or stain very faintly/differently.

Visualization: Workflow Logic

The following diagram illustrates the decision logic for selecting the correct visualization method based on the reaction type.

ReactionMonitoring Start Reaction Checkpoint UV_Check 1. UV Visualization (254nm) Identify Aromatic Spots Start->UV_Check Reaction_Type Identify Reaction Type UV_Check->Reaction_Type N_Funct N-Functionalization (e.g., Amide Coupling) Reaction_Type->N_Funct Targeting -NH2 O_Funct O-Functionalization (e.g., Oxidation to Aldehyde) Reaction_Type->O_Funct Targeting -OH Ninhydrin 2. Ninhydrin Stain Detects Free Amine N_Funct->Ninhydrin DNP_Stain 2. 2,4-DNP Stain Detects Aldehydes O_Funct->DNP_Stain Result_N SM: Purple Spot Product: No Stain/Faint Ninhydrin->Result_N Result_O SM: No ppt Product: Yellow/Orange ppt DNP_Stain->Result_O

Figure 1: Decision matrix for selecting the appropriate stain based on the target functional group modification.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Streaking/Tailing Acidic silanols interacting with amine.Add 1-2% Triethylamine (TEA) or NH

OH to the mobile phase.
Spot "Doubling" Sample decomposition or atropisomerism (rare here).Ensure sample is not dissolved in acidic solvent. Run 2D TLC to confirm stability.
No Movement (

= 0)
Solvent too non-polar.Switch from Hex/EtOAc to DCM/MeOH (95:5).
UV Visible but No Stain Amine is protected or consumed.Confirm with mass spectrometry; this indicates reaction success if targeting the amine.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for functional group visualization).

  • Merck KGaA. (n.d.). TLC Stains and Visualization Reagents. Sigma-Aldrich. Retrieved October 26

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of (4-Amino-2-chlorophenyl)methanol

Executive Summary & Synthesis Landscape (4-Amino-2-chlorophenyl)methanol (CAS: 53473-83-9) is a critical bifunctional intermediate used in the synthesis of fused heterocycles and kinase inhibitors. Its synthesis typicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthesis Landscape

(4-Amino-2-chlorophenyl)methanol (CAS: 53473-83-9) is a critical bifunctional intermediate used in the synthesis of fused heterocycles and kinase inhibitors. Its synthesis typically proceeds via the chemoselective reduction of (2-chloro-4-nitrophenyl)methanol .

The core challenge in this synthesis is the Chemoselectivity Triangle :

  • Nitro Group : Must be fully reduced to the amine.

  • Aryl Chloride : Must remain intact (susceptible to hydrogenolysis).

  • Benzylic Alcohol : Must remain intact (susceptible to over-reduction or oxidation).

Below is the reaction landscape illustrating the target pathway versus common deviation points.

Figure 1: Reaction Pathways & Impurity Map

ReactionLandscape Start (2-Chloro-4-nitrophenyl)methanol (Starting Material) Nitroso Nitroso Intermediate Start->Nitroso Red step 1 DeOH De-hydroxy Impurity (2-Chloro-4-methylaniline) Start->DeOH Direct Hydrogenolysis Target (4-Amino-2-chlorophenyl)methanol (Target Product) DeCl Des-chloro Impurity (4-Aminobenzyl alcohol) Target->DeCl Pd/C, H2 (Over-reduction) Target->DeOH High Temp/Press (Hydrogenolysis) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Red step 2 Hydroxylamine->Target Red step 3 Azoxy Azoxy Dimer (Colored Impurity) Hydroxylamine->Azoxy Condensation (High pH)

Caption: Mechanistic pathway showing the stepwise reduction of the nitro group and the branching points for critical impurities (De-chlorination, Azoxy coupling, and Hydrogenolysis).

Troubleshooting Guide (FAQs)

This section addresses specific issues reported by users during the reduction of (2-chloro-4-nitrophenyl)methanol.

Category 1: Loss of Halogen (Dechlorination)

Q: I am using 10% Pd/C for hydrogenation, and my LC-MS shows a major peak at M-34 (Loss of Cl). Why is this happening?

  • Diagnosis: You are experiencing Hydrodehalogenation . Palladium is an excellent catalyst for oxidative addition into C-Cl bonds, especially in electron-deficient aromatic rings. Under standard hydrogenation conditions, Pd/C will strip the chlorine atom before or after reducing the nitro group.

  • Solution:

    • Switch Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) . Sulfur poisons the catalyst sites responsible for C-Cl activation while allowing Nitro reduction to proceed [1].

    • Add an Inhibitor: If you must use Pd/C, add a dehalogenation inhibitor such as Morpholine or Diphenylsulfide to the reaction mixture.

    • Alternative Method: Switch to a chemical reduction method like Iron/Ammonium Chloride (Fe/NH4Cl) or Tin(II) Chloride (SnCl2) , which are chemically incapable of breaking the C-Cl bond under mild conditions.

Category 2: Colored Impurities (Azoxy Formation)

Q: My product is technically pure by NMR but has a persistent bright yellow/orange color. Recrystallization isn't helping.

  • Diagnosis: This is likely trace Azoxy Dimer contamination (4,4'-azoxybis((2-chlorophenyl)methanol)).

    • Mechanism: During reduction, the Nitroso and Hydroxylamine intermediates can condense if the reaction stalls or the pH is too basic. Azoxy compounds are intensely colored, so even <0.1% is visible.

  • Solution:

    • Process Control: Ensure the reduction runs to full completion. Do not stop the reaction early.

    • pH Adjustment: Avoid basic conditions. If using Fe reduction, ensure the medium is neutral or slightly acidic (NH4Cl or dilute AcOH).

    • Purification: Azoxy impurities are often much less polar than the amine. A short silica plug filtration (eluting with EtOAc/Hexane) is often more effective than recrystallization for removing these dimers.

Category 3: Incomplete Reduction

Q: I see a peak at M+16 relative to the product. Is this an N-oxide?

  • Diagnosis: This is the Hydroxylamine Intermediate (2-chloro-4-(hydroxyamino)phenyl)methanol. The reduction has stalled at the final step (N-OH

    
     N-H).
    
  • Solution:

    • Increase Temperature/Pressure: The final reduction step has the highest activation energy. Increasing the temperature by 10-20°C often pushes the reaction to the amine.

    • Check Hydrogen Uptake: If using hydrogenation, ensure agitation is sufficient. Mass transfer limitations often stall the reaction at the hydroxylamine stage.

Analytical Diagnostics: Identifying Side Products

Use this table to correlate MS/NMR data with specific impurities.

Impurity NameStructure NoteMass Shift (vs Product)Diagnostic Signal (1H NMR)Likely Cause
Des-chloro Amine Cl replaced by H-34 Da New aromatic triplet/multiplet (loss of substitution pattern)Pd/C used without inhibitor
Hydroxylamine -NHOH instead of -NH2+16 Da Broad exchangeable peak at ~8-9 ppmIncomplete reaction; Low H2 pressure
Azoxy Dimer Ar-N=N+(O-)-ArDimer Mass + 16 Complex aromatic region; distinct colorBasic pH; Stalled reaction
De-hydroxy (Methyl) -CH3 instead of -CH2OH-16 Da Methyl singlet ~2.3 ppm (loss of CH2 doublet)Strong acid; High Temp Hydrogenation

Recommended Experimental Protocols

Protocol A: Chemoselective Hydrogenation (Scalable)

Best for: Large scale, clean workup, avoiding heavy metals.

  • Setup: Charge a hydrogenation vessel with (2-chloro-4-nitrophenyl)methanol (1.0 equiv) and Methanol (10 vol).

  • Catalyst: Add 5% Pt(S)/C (Sulfided Platinum, 2 wt% loading relative to substrate). Note: Do not use standard Pd/C.

  • Reaction: Pressurize with Hydrogen (5-10 bar) and heat to 50°C . Stir vigorously.

  • Monitoring: Monitor by HPLC for the disappearance of the Nitro peak and the transient Hydroxylamine peak.

  • Workup: Filter catalyst over Celite. Concentrate filtrate.

  • Yield: Typically >90%.

Protocol B: Iron-Mediated Reduction (Bechamp Conditions)

Best for: Small scale, 100% guarantee against dechlorination.

  • Setup: In a flask, suspend Iron Powder (3.0 equiv) and Ammonium Chloride (5.0 equiv) in Ethanol/Water (3:1).

  • Activation: Heat to reflux for 30 mins to activate the iron surface.

  • Addition: Add (2-chloro-4-nitrophenyl)methanol (1.0 equiv) portion-wise.

  • Reaction: Reflux for 2-4 hours. The mixture will turn dark/rusty.

  • Workup: Filter hot through Celite (wash cake with hot ethanol). Concentrate filtrate. Partition between EtOAc and Water. Dry organic layer and evaporate.

  • Purification: Recrystallize from Toluene or Ethanol/Water if necessary.

Decision Logic for Process Optimization

Use this logic flow to select the correct protocol and troubleshoot issues.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Q1 Start: Select Reduction Method MethodA Method: Catalytic Hydrogenation Q1->MethodA MethodB Method: Chemical Reduction (Fe/Zn/Sn) Q1->MethodB Q2 Is Dechlorination (M-34) observed? SolA1 Switch to Sulfided Pt/C or Raney Ni Q2->SolA1 Yes SolA2 Optimize Temp/Pressure (Check for Hydroxylamine) Q2->SolA2 No MethodA->Q2 CheckColor Is product Yellow/Orange? MethodB->CheckColor Check Product Color AcidWash Purify via Silica or Acid Wash CheckColor->AcidWash Yes (Azoxy)

Caption: Decision tree for selecting reduction methods and troubleshooting common post-reaction issues.

References

  • Blaser, H. U. (2002). "The selective hydrogenation of functionalized nitroarenes: an update." Advanced Synthesis & Catalysis, 344(1), 17-31. [Link]

  • Corma, A., & Serna, P. (2006). "Chemoselective hydrogenation of nitro compounds with supported gold catalysts." Science, 313(5785), 332-334. [Link]

  • Bechamp, A. J. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 42, 186-196. (Classic method reference for Fe reduction).
  • Downing, R. S., et al. (1997). "Mechanism of the selective hydrogenation of chloronitrobenzene to chloroaniline on platinum/carbon catalysts." Journal of Catalysis, 168(1), 9-15. [Link]

Optimization

Technical Support Center: Optimizing Derivatization of (4-Amino-2-chlorophenyl)methanol

Welcome to the technical support center for the derivatization of (4-Amino-2-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of (4-Amino-2-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles. Our approach is rooted in explaining the fundamental principles behind the protocols to empower you with the knowledge for successful and reproducible derivatization.

Understanding the Molecule: (4-Amino-2-chlorophenyl)methanol

(4-Amino-2-chlorophenyl)methanol is a bifunctional molecule containing both a primary aromatic amine and a primary benzylic alcohol. This dual functionality presents both opportunities for diverse derivatization and challenges in achieving selectivity. The electron-donating amino group and the electron-withdrawing chloro substituent influence the reactivity of the aromatic ring and the functional groups. Understanding this interplay is crucial for optimizing your derivatization strategy.

Core Concepts in Derivatization

Derivatization is a chemical modification of a compound to enhance its properties for analysis or to facilitate further synthetic steps. For (4-Amino-2-chlorophenyl)methanol, derivatization is often employed to:

  • Improve chromatographic separation and detection (e.g., by introducing a chromophore or fluorophore).[1][2]

  • Increase volatility for gas chromatography (GC) analysis.[3]

  • Protect one functional group to allow selective reaction at the other.[4][5]

  • Introduce new functionalities for further synthetic transformations.

The primary amine is generally more nucleophilic than the primary alcohol, which can often lead to selective N-derivatization under controlled conditions. However, side reactions and di-substitution are common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the derivatization of (4-Amino-2-chlorophenyl)methanol.

Scenario 1: Incomplete N-Acylation

Problem: You are attempting to acylate the amino group with an acyl chloride or anhydride, but TLC or HPLC analysis shows a significant amount of starting material remaining.

Underlying Causes and Solutions:

  • Insufficient Reagent: The stoichiometry of the reaction is critical. While a 1:1 molar ratio is theoretically sufficient, in practice, an excess of the acylating agent is often required to drive the reaction to completion.

    • Recommendation: Increase the molar ratio of the acylating agent to the substrate. A starting point is 1.2 to 1.5 equivalents. For less reactive substrates or to speed up the reaction, a larger excess may be necessary.[6]

  • Inadequate Base: A base is typically required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and to deprotonate the amine, increasing its nucleophilicity.

    • Recommendation: Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, is present. For sluggish reactions, a stronger base like DIPEA (N,N-Diisopropylethylamine) can be used.

  • Low Reaction Temperature: Acylation reactions often require a certain activation energy.

    • Recommendation: If the reaction is slow at room temperature, consider gentle heating (e.g., 40-60 °C). However, be cautious, as excessive heat can lead to side reactions, such as O-acylation or decomposition.[7]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Recommendation: Use an aprotic solvent like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). Protic solvents can compete with the amine for the acylating agent.

  • Moisture Contamination: Water can hydrolyze the acylating agent, reducing its effective concentration.

    • Recommendation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reagents are particularly moisture-sensitive.

Experimental Protocol: General N-Acylation

  • Dissolve (4-Amino-2-chlorophenyl)methanol (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Scenario 2: O-Derivatization Instead of or in Addition to N-Derivatization

Problem: You intended to derivatize the amino group, but you observe derivatization at the hydroxyl group, or a mixture of N- and O-derivatized products, and potentially the di-derivatized product.

Underlying Causes and Solutions:

  • Highly Reactive Reagent: Very reactive reagents, such as silyl halides, can react with both the amine and the alcohol.

    • Recommendation: For selective N-derivatization, consider using a less reactive acylating agent, such as an N-hydroxysuccinimide (NHS) ester, which is more selective for amines.

  • Reaction Conditions Favoring O-Derivatization: Strong bases can deprotonate the alcohol, increasing its nucleophilicity and promoting O-derivatization.

    • Recommendation: Use a milder base or control the stoichiometry of the base. For silylation, which targets hydroxyl groups, a base like imidazole is often used.[8]

  • Protecting Group Strategy: To achieve clean, selective derivatization, protecting one of the functional groups is the most robust strategy.[4]

    • For Selective O-Derivatization: Protect the amino group first, for example, as a Boc-carbamate. Then, derivatize the hydroxyl group. Finally, deprotect the amino group.

    • For Selective N-Derivatization: Protect the hydroxyl group, for instance, as a silyl ether (e.g., TBDMS). Then, derivatize the amino group. Finally, remove the silyl protecting group with a fluoride source like TBAF.[8]

Workflow for Selective Derivatization:

selective_derivatization cluster_N_selective Selective N-Derivatization cluster_O_selective Selective O-Derivatization N_start (4-Amino-2-chlorophenyl)methanol N_protect_OH Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) N_start->N_protect_OH N_derivatize_NH2 Derivatize Amino Group N_protect_OH->N_derivatize_NH2 N_deprotect_OH Deprotect Hydroxyl Group (e.g., TBAF) N_derivatize_NH2->N_deprotect_OH N_end N-Derivatized Product N_deprotect_OH->N_end O_start (4-Amino-2-chlorophenyl)methanol O_protect_NH2 Protect Amino Group (e.g., Boc-anhydride) O_start->O_protect_NH2 O_derivatize_OH Derivatize Hydroxyl Group O_protect_NH2->O_derivatize_OH O_deprotect_NH2 Deprotect Amino Group (e.g., TFA) O_derivatize_OH->O_deprotect_NH2 O_end O-Derivatized Product O_deprotect_NH2->O_end

Caption: Workflow for selective N- and O-derivatization using protecting groups.

Scenario 3: Formation of Byproducts and Purification Challenges

Problem: The reaction mixture is complex, with multiple spots on TLC, and the desired product is difficult to isolate.

Underlying Causes and Solutions:

  • Side Reactions: Over-acylation, di-substitution, or reaction with the solvent can lead to a complex mixture. Unwanted derivatization by-products can also hinder analyte detection.[9]

    • Recommendation: Re-evaluate the reaction conditions (temperature, stoichiometry, reaction time). Lowering the temperature can often increase selectivity. Ensure the purity of your starting materials and solvents.

  • Reagent Artifacts: Excess derivatizing reagent and its byproducts can complicate purification.[9]

    • Recommendation: After the reaction, a quenching step is essential. For example, a small amount of an amine like piperidine can be added to consume excess acylating agent. A subsequent aqueous workup can remove water-soluble impurities.

  • Inefficient Purification Method: The chosen purification method may not be suitable for separating the product from impurities with similar polarities.

    • Recommendation: If column chromatography on silica gel is not providing adequate separation, consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization can be a highly effective method for purifying crystalline products. Preparative TLC can be used for small-scale purifications.[10]

Frequently Asked Questions (FAQs)

Q1: I want to perform a silylation to make my compound suitable for GC analysis. Which functional group will react?

A1: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), primarily react with active hydrogens, particularly those in hydroxyl groups.[3] Therefore, the primary alcohol of (4-Amino-2-chlorophenyl)methanol will be silylated to form a trimethylsilyl (TMS) ether. The amino group can also be silylated, but the hydroxyl group is generally more reactive towards silylating agents. To ensure complete derivatization, use an excess of the silylating reagent and consider gentle heating.

Q2: My derivatized product seems to be unstable and decomposes during workup or purification. What can I do?

A2: The stability of the derivative is crucial. Some derivatives, particularly certain esters and silyl ethers, can be sensitive to acidic or basic conditions.

  • Recommendation: Perform the workup under neutral pH conditions if possible. When performing chromatography, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent decomposition on the column. For highly sensitive compounds, minimize the time between derivatization and analysis.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.

  • Procedure: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is proceeding.

  • Visualization: The product, having a different polarity than the starting material, will have a different Rf value. Visualize the spots under a UV lamp (if the compounds are UV-active) or by staining with an appropriate reagent (e.g., ninhydrin for primary amines or potassium permanganate for alcohols).

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material and the formation of the product.[11]

Q4: I am using Dansyl Chloride for derivatization for fluorescence detection. What are the optimal conditions?

A4: Dansyl chloride reacts with primary and secondary amines in an alkaline environment to form a highly fluorescent sulfonamide derivative.[1]

  • Typical Conditions: The reaction is usually carried out in an aqueous/organic solvent mixture (e.g., acetone/water) at a slightly alkaline pH (around 9-10), which can be maintained with a bicarbonate or borate buffer. The reaction is often performed at room temperature or with gentle heating (e.g., 40-50 °C) for 30-60 minutes.

Table 1: Summary of Common Derivatization Reactions and Conditions

Derivatization TypeReagent ExampleTarget Functional GroupTypical ConditionsKey Considerations
N-Acylation Acetyl ChlorideAminoAprotic solvent (DCM), base (TEA), 0 °C to RTMoisture sensitive, potential for O-acylation
O-Silylation BSTFAHydroxylAnhydrous conditions, 60-80 °CIncreases volatility for GC, can also derivatize amine
N-Sulfonylation Dansyl ChlorideAminoAqueous/organic, pH 9-10, RT to 50 °CFor fluorescence detection, stable derivative
N-Alkylation Methyl IodideAminoPolar solvent, baseProne to over-alkylation (formation of secondary/tertiary amines)[12]
O-Alkylation Benzyl BromideHydroxylBase (e.g., NaH), aprotic solvent (THF)Requires prior protection of the amino group
Boc Protection Di-tert-butyl dicarbonateAminoAprotic solvent (DCM, THF)Stable to base, removed with acid
TBDMS Protection TBDMSClHydroxylAprotic solvent (DMF), imidazoleStable to many reaction conditions, removed with fluoride

Troubleshooting Flowchart:

troubleshooting_flowchart start Derivatization Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction wrong_product Wrong Product/Byproducts? incomplete_reaction->wrong_product No increase_reagent Increase Reagent/Base Stoichiometry incomplete_reaction->increase_reagent Yes purification_issue Purification Difficulty? wrong_product->purification_issue No use_protecting_group Use Protecting Group Strategy wrong_product->use_protecting_group Yes optimize_workup Optimize Workup/Quenching purification_issue->optimize_workup Yes check_temp Optimize Temperature increase_reagent->check_temp check_solvent Use Anhydrous Aprotic Solvent check_temp->check_solvent change_reagent Use More Selective Reagent use_protecting_group->change_reagent change_purification Change Purification Method optimize_workup->change_purification

Sources

Troubleshooting

Troubleshooting failed reactions involving (4-Amino-2-chlorophenyl)methanol

Technical Support Center: Troubleshooting (4-Amino-2-chlorophenyl)methanol Topic: Troubleshooting Reaction Failures with (4-Amino-2-chlorophenyl)methanol CAS: 37585-16-3 (Representative isomer) Role: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting (4-Amino-2-chlorophenyl)methanol

Topic: Troubleshooting Reaction Failures with (4-Amino-2-chlorophenyl)methanol CAS: 37585-16-3 (Representative isomer) Role: Senior Application Scientist

Introduction: The "Janus" Molecule Challenge

Welcome to the technical support center. If you are working with (4-Amino-2-chlorophenyl)methanol , you are likely synthesizing a pharmacophore for kinase inhibitors or designing a self-immolative linker for an Antibody-Drug Conjugate (ADC).

This molecule is deceptive. It appears simple, but it possesses a "Janus" nature:

  • The Nucleophile (Aniline): The 4-amino group is electron-rich and prone to oxidation or non-specific alkylation.

  • The Electrophile/Nucleophile (Benzylic Alcohol): The alcohol is sterically crowded by the 2-chloro substituent and is electronically coupled to the amine, making it susceptible to quinone methide formation—a common pathway to "black tar" decomposition.

  • The Deactivator (Chlorine): The ortho-chloro group sterically hinders the alcohol and electronically deactivates the ring for certain couplings.

Below are the three most common failure modes reported by our users, accompanied by mechanistic root cause analyses and recovery protocols.

Scenario 1: "I tried to oxidize the alcohol to the aldehyde, but I got a complex mixture/black solid."

The Diagnosis: Chemoselectivity Failure (Amine Oxidation). Standard oxidants like Jones reagent, PCC, or Swern conditions are often incompatible with free anilines. The oxidant attacks the electron-rich nitrogen, leading to N-oxidation, azo-coupling, or polymerization, rather than the desired conversion of


.

The Fix: You must differentiate the thermodynamics of the alcohol oxidation from the kinetics of amine oxidation.

Protocol A: Manganese Dioxide (MnO₂)

Activated


 is the gold standard for benzylic alcohols in the presence of anilines. It relies on the formation of a manganate ester which is faster for benzylic alcohols than for anilines.
  • Solvent: DCM or Chloroform (anhydrous).

  • Stoichiometry: Large excess (10–20 equiv. by mass).

  • Procedure: Stir at Room Temperature (RT). Monitor by TLC.

  • Critical Step: Filter through a Celite pad immediately upon completion to prevent over-oxidation.

Protocol B: IBX Oxidation (If MnO₂ fails)

2-Iodoxybenzoic acid (IBX) is chemoselective for alcohols in the presence of amines due to its steric bulk and mechanism.

Visual Guide: Chemoselective Oxidation Workflow

OxidationWorkflow Start Start: (4-Amino-2-chlorophenyl)methanol Decision Is the Amine Protected? Start->Decision Protected Yes (e.g., Boc, Cbz) Decision->Protected Yes Unprotected No (Free NH2) Decision->Unprotected No Swern Swern / Dess-Martin (High Yield) Protected->Swern MnO2 Activated MnO2 (10-20 eq, DCM) Unprotected->MnO2 Preferred IBX IBX Oxidation (DMSO, mild) Unprotected->IBX Alternative Fail STOP: Avoid PCC/Jones (Tar formation) Unprotected->Fail Do NOT use

Caption: Decision tree for selecting the correct oxidation method to avoid aniline decomposition.

Scenario 2: "My reaction mixture turned into an insoluble polymer during workup (Acidic Conditions)."

The Diagnosis: Quinone Methide Instability. Aminobenzyl alcohols are latent quinone methides . Under acidic conditions (or even thermal stress), the hydroxyl group is protonated and leaves as water. The lone pair from the nitrogen pushes in, forming a highly reactive methylene-imine intermediate (quinone methide). This species rapidly polymerizes with any nucleophile present (including itself).

The Mechanism:



The Fix:

  • Avoid Strong Acids: Do not use strong mineral acids (HCl, H₂SO₄) for workups if the product is still the benzyl alcohol.

  • Buffer: Quench reactions with saturated

    
     or phosphate buffer (pH 7–8).
    
  • Storage: Store the starting material at -20°C under argon. The 2-chloro substituent provides some steric protection, but not enough to prevent degradation over months at RT.

Scenario 3: "I'm trying to convert the Alcohol to a Chloride (using SOCl₂), but the reaction is messy."

The Diagnosis: Nucleophilic Competition. You are attempting to convert the


 to 

using Thionyl Chloride (

).[1] However, the free amine is a better nucleophile than the alcohol oxygen.
  • The amine reacts with

    
     to form a sulfinylamine (
    
    
    
    ) or sulfinamide.
  • HCl generated in situ protonates the amine, deactivating it, but also catalyzing the quinone methide polymerization described in Scenario 2.

The Fix: Protection is mandatory.

Protocol:

  • Protect: Convert the amine to a carbamate (Boc or Fmoc) or an acetamide.

    • Note: The 2-chloro group makes the amine less nucleophilic than a standard aniline, so you may need a catalyst (DMAP) to install the Boc group.

  • Chlorinate: Once protected, use

    
     (with a drop of DMF) or Appel conditions (
    
    
    
    ).
  • Deprotect: Remove the protecting group after the nucleophilic substitution step is complete.

Scenario 4: "Buchwald-Hartwig Coupling on the Aryl Chloride isn't working."

The Diagnosis: Catalyst Poisoning & Sterics. Users often try to couple the aryl chloride with another amine. This fails because:

  • Competitive Binding: The free

    
     and 
    
    
    
    on the substrate bind to the Palladium catalyst, poisoning it.
  • Sterics: The 2-chloro position is sterically hindered by the adjacent hydroxymethyl group.

  • Leaving Group: Aryl chlorides are sluggish compared to bromides/iodides.

The Fix:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands like XPhos or BrettPhos , which are designed for hindered aryl chlorides.

  • Protection: Protect the free amine and alcohol (e.g., as a cyclic acetonide if possible, or bis-protection) to prevent catalyst sequestration.

Summary of Chemical Compatibility

Functional GroupReactivity ChallengeRecommended Reagent/ConditionForbidden Reagent
Amine (-NH₂) Oxidation, N-alkylation, Catalyst poisoningProtection:

/ DMAP
Alkyl halides (without base control)
Alcohol (-CH₂OH) Over-oxidation, Quinone Methide formationOxidation:

, IBX
Jones Reagent, PCC
Aryl Chloride (-Cl) Low reactivity, Steric hindranceCoupling: Pd-XPhos Gen 3Standard

Benzylic Position Acid-catalyzed polymerizationWorkup: Neutral/Basic buffersConc. HCl, Heat > 80°C

Visualizing the Instability: Quinone Methide Formation

Understanding this pathway is critical for handling the molecule during workup.

QuinoneMethide Substrate (4-Amino-2-chlorophenyl)methanol Protonated Protonated Alcohol (-OH2+) Substrate->Protonated Acidic Workup Acid + H+ QM Quinone Methide (Reactive Electrophile) Protonated->QM - H2O Transition Loss of H2O Polymer Polymer/Tar (Irreversible) QM->Polymer Self-Reaction

Caption: Mechanism of decomposition under acidic conditions leading to polymerization.

References

  • Chemoselective Oxidation: Sasano, Y., et al. "Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds."[2] Angewandte Chemie International Edition, vol. 53, no.[2] 12, 2014, pp. 3236-3240.[2] Link

  • Quinone Methide Instability: Van De Water, R. W., & Pettus, T. R. "o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis." Tetrahedron, vol. 58, no. 27, 2002, pp. 5367-5405. Link

  • ADC Linker Chemistry: Pillow, T. H., et al. "Decoupling Stability and Release in Disulfide Linkers for Antibody-Drug Conjugates." Chemical Science, vol. 8, 2017, pp. 366-370. Link

  • Properties & Safety: PubChem Compound Summary for 4-Aminobenzyl alcohol (Analogous reactivity profile). National Center for Biotechnology Information. Link

Sources

Optimization

Technical Support Center: Chemoselectivity in (4-Amino-2-chlorophenyl)methanol Transformations

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing N-Oxidation & Polymerization Molecule ID: (4-Amino-2-chlorophenyl)methanol (CAS: 139116-24-2) Executive Summary: The Chemoselecti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing N-Oxidation & Polymerization Molecule ID: (4-Amino-2-chlorophenyl)methanol (CAS: 139116-24-2)

Executive Summary: The Chemoselectivity Paradox

Welcome to the Technical Support Center. You are likely here because your reaction mixture turned black or your yield is inexplicably low.

The Problem: (4-Amino-2-chlorophenyl)methanol presents a classic competing functionality challenge. You have an electron-rich primary aniline (susceptible to radical cation formation and polymerization) and a benzylic alcohol (your target for transformation).

  • The Chlorine Factor: The chlorine atom at the 2-position (ortho to the methanol) provides steric bulk and mild electron-withdrawal, but it is insufficient to prevent the para-amino group from acting as a nucleophile or reducing agent against strong oxidants.

The Solution: Success relies on either Kinetic Control (using oxidants that react faster with the alcohol than the amine) or Thermodynamic Protection (blocking the amine).

Decision Logic & Workflow

Before selecting a reagent, determine your tolerance for step-count versus yield risk.

Chemoselectivity_Workflow Start Start: (4-Amino-2-chlorophenyl)methanol Decision Is step-count economy critical? Start->Decision Yes Yes (Direct Route) Decision->Yes High Risk No No (Safe Route) Decision->No Low Risk MnO2 Method A: Activated MnO2 (Heterogeneous Surface Reaction) Yes->MnO2 IBX Method B: IBX Oxidation (Hypervalent Iodine) Yes->IBX Protect Step 1: Boc-Protection (Boc2O, THF, Reflux) No->Protect Oxidize Step 2: Standard Oxidation (PCC, Swern, or Dess-Martin) Protect->Oxidize Deprotect Step 3: Deprotection (TFA/DCM) Oxidize->Deprotect

Figure 1: Strategic decision tree for processing aminobenzyl alcohols. The "Safe Route" guarantees product purity, while the "Direct Route" offers atom economy but requires strict reagent control.

Troubleshooting Guide & FAQs

Issue 1: "My reaction mixture turned into a black tar immediately upon adding the oxidant."

Diagnosis: Aniline Polymerization (Aniline Black formation). Cause: You likely used a high-potential oxidant (e.g., Jones Reagent, KMnO4, or unbuffered PCC) or a Swern oxidation. The amino group was oxidized to a radical cation, leading to polymerization. Note on Swern: While popular, Swern oxidation involves an activated DMSO species that can react with primary amines to form sulfilimines. Avoid Swern on free anilines.

Corrective Action: If you must avoid protecting groups, switch to Activated Manganese Dioxide (


) .
  • Mechanism:

    
     oxidation is a surface phenomenon. Benzylic alcohols adsorb more strongly to the polar 
    
    
    
    surface than the amino group, allowing for chemoselective oxidation.
Issue 2: "The reaction works, but I see azo-compounds or nitro-impurities."

Diagnosis: Over-oxidation. Cause: The oxidant used was too strong or the pH was too basic. Corrective Action:

  • Protonation Strategy: Run the reaction in acidic media (if using hypervalent iodine). Protonating the amine (

    
    ) removes its lone pair, rendering it oxidation-resistant.
    
  • Reagent Switch: Use IBX (2-Iodoxybenzoic acid). IBX is kinetically slow to oxidize unactivated amines but rapid for benzylic alcohols.

Issue 3: "Low conversion with MnO2."

Diagnosis: Deactivated Reagent or Steric Hindrance. Cause: The 2-Chloro substituent creates steric bulk near the alcohol. Commercial


 varies wildly in activity.
Corrective Action: 
  • Must use "Activated"

    
    .
    
  • Protocol Adjustment: Increase equivalents to 10-20x by weight. Sonication can help break up aggregates and expose fresh surface area.

Technical Data: Oxidant Comparison

OxidantSuitability for Free AmineRisk LevelPrimary Side ReactionNotes
Activated

High LowIncomplete conversionBest for benzylic alcohols. Heterogeneous (easy filtration).
IBX High Low-MediumN-oxidation (slow)Explosive hazard if dry. Use stabilized formulations (SIBX).
PCC/PDC LowHighTar/PolymerizationAcidic nature of PCC causes amine salt precipitation, stalling reaction.
Swern ZeroCriticalSulfilimine formationActive species reacts with amine. Do not use.
Dess-Martin (DMP) MediumMediumN-oxidationFaster than IBX, but less selective.

Standard Operating Protocols (SOPs)

SOP-A: The "Safe Route" (Boc-Protection)

Recommended for high-value intermediates where yield is paramount.

Rationale: The tert-butyloxycarbonyl (Boc) group reduces the nucleophilicity of the nitrogen and prevents oxidation.

  • Setup: Dissolve (4-Amino-2-chlorophenyl)methanol (1.0 eq) in THF (0.2 M).

  • Reagent: Add

    
     (1.1 eq).
    
  • Catalyst: No base is usually required for anilines, but heating to reflux is often necessary due to the electron-withdrawing chlorine reducing the aniline's nucleophilicity. If sluggish, add catalytic DMAP (0.05 eq) and

    
     (1.2 eq).
    
  • Monitor: TLC should show a less polar spot.

  • Workup: Concentrate and pass through a short silica plug.

  • Oxidation: Proceed with standard PCC or DMP oxidation on the protected intermediate.

SOP-B: The "Direct Route" (Activated )

Recommended for rapid synthesis and early-stage discovery.

Rationale: Exploits the specific affinity of benzylic alcohols for the manganese surface.

  • Activation: If the

    
     is old, heat it at 110°C in an oven for 24 hours prior to use.
    
  • Solvent: Use anhydrous Dichloromethane (DCM) or Chloroform.

  • Stoichiometry: Add 10 to 20 equivalents of Activated

    
     by weight relative to the substrate. (Yes, this is a large excess; it is necessary for surface area).
    
  • Reaction: Stir vigorously at room temperature. Do not reflux (heat promotes amine oxidation).

  • Time: Monitor hourly. Usually complete in 4-12 hours.

  • Workup: Filter through a pad of Celite. Wash the pad thoroughly with DCM.

    • Critical Step: Do not let the Celite pad run dry while filtering (fire hazard with solvent vapors and active oxidant).

  • Purification: Evaporate solvent. The product is often pure enough for the next step.

Mechanistic Visualization: MnO2 Selectivity

MnO2_Mechanism cluster_amine Fate of Amine Substrate Substrate (Alcohol + Amine) Surface MnO2 Surface Substrate->Surface Benzylic OH binds preferentially over Aniline Safe Remains in Solution (No Adsorption) Substrate->Safe Low Affinity Adsorption Adsorption Surface->Adsorption Complex Ester Complex Adsorption->Complex -H2O Product Aldehyde + Free Amine Complex->Product Radical Fragmentation

Figure 2: Mechanistic basis for MnO2 chemoselectivity. The benzylic hydroxyl group forms a manganate ester on the solid surface, while the amino group remains largely in the solution phase, avoiding oxidation.

References

  • Selective Oxidation (MnO2): Goldman, I. M. (1969). Activation of Manganese Dioxide by Azeotropic Removal of Water. The Journal of Organic Chemistry, 34(6), 1979–1981. Link

  • IBX Tolerance: Nicolaou, K. C., et al. (2002). Iodine(V) Reagents in Organic Synthesis. An Improved Preparation of IBX. Journal of the American Chemical Society, 124(10), 2245–2258. Link

  • Protective Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group). Link

  • Swern/Amine Incompatibility: Tidwell, T. T. (1990). Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857-870. Link

Troubleshooting

Technical Support Hub: Thermal Management in (4-Amino-2-chlorophenyl)methanol Synthesis

Status: Operational Role: Senior Application Scientist / Process Safety Lead Subject: Scale-Up & Thermal Regulation for Borane-Mediated Reduction of 4-Amino-2-chlorobenzoic Acid Executive Summary: The Thermal Challenge T...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist / Process Safety Lead Subject: Scale-Up & Thermal Regulation for Borane-Mediated Reduction of 4-Amino-2-chlorobenzoic Acid

Executive Summary: The Thermal Challenge

The synthesis of (4-Amino-2-chlorophenyl)methanol (CAS: 1202858-65-8), a critical fragment for ALK inhibitors like Crizotinib, frequently relies on the chemoselective reduction of 4-amino-2-chlorobenzoic acid using Borane complexes (


 or 

).

While Borane reduction preserves the aryl chloride (unlike Lithium Aluminum Hydride, which risks dehalogenation), it presents two distinct thermal hazards during scale-up:

  • The Induction Period: At low temperatures (

    
    ), borane can accumulate without reacting. Upon warming, this accumulated reagent triggers a thermal runaway.
    
  • The Hydrogen Quench: The destruction of excess borane with methanol generates massive volumes of hydrogen gas and significant heat (

    
    ), often exceeding condenser capacity.
    

This guide replaces standard operating procedures (SOPs) with a dynamic control strategy based on heat flow calorimetry and kinetic modeling.

Critical Process Parameters (CPPs)

Thermal Dynamics & Control Logic

The following table summarizes the non-negotiable parameters for a 50L to 2000L reactor scale.

ParameterTarget RangeCritical Failure LimitConsequence of Excursion
Dosing Temperature

to


Formation of dimers/oligomers; loss of chemoselectivity.
Accumulation Limit

of Total Dose

Thermal Runaway. If cooling fails, adiabatic temp rise (

) can exceed

.
Quench Temp


Violent

evolution; solvent boil-over; pressurization of vessel.
Agitation Speed High Shear (Tip speed > 2 m/s)Low ShearHot spots at injection point; local over-concentration leading to impurities.

Troubleshooting Tickets (Field Scenarios)

Ticket #402: The "Silent" Accumulation

User Report: "We are dosing


 at 

to improve impurity profiles. We see no exotherm during addition, but the temperature spikes uncontrollably 30 minutes after dosing finishes."

Root Cause Analysis: You have created a "chemical time bomb." At


, the reaction rate constant (

) for the reduction of the carboxylic acid is near zero. You are not reacting; you are merely mixing reagents. When you inevitably warm the reactor to drive the reaction, the entire batch reacts simultaneously (0th order kinetics relative to dosing), overwhelming the jacket's cooling capacity.

Corrective Action:

  • Raise Dosing Temperature: Increase jacket temperature (

    
    ) to 
    
    
    
    . You must see an immediate exotherm (Temperature difference
    
    
    ) to confirm consumption of the reagent.
  • Implement Dosing Interlocks: Configure the dosing pump to stop if

    
     (indicating no reaction) OR if 
    
    
    
    (indicating runaway).
Ticket #405: Hydrogen Evolution during Work-up

User Report: "During the Methanol quench, we experienced rapid pressurization and foam-over, even though we added MeOH slowly."

Root Cause Analysis: The amine moiety in (4-Amino-2-chlorophenyl)methanol forms a stable amine-borane complex during the reaction. This complex does not hydrolyze easily with water but reacts vigorously with Methanol/Acid. Furthermore, the high viscosity of the reaction mixture at low temperatures traps


 bubbles (entrainment), creating a "delayed burp" effect.

Corrective Action:

  • Dilution: Add dry THF prior to quench to reduce viscosity.

  • Acetone Breaker: Instead of pure MeOH, use an Acetone/MeOH mixture. Acetone consumes borane non-gaseously (forming isopropoxy species) before the protic quench releases hydrogen.

Master Protocol: Self-Validating Scale-Up Workflow

This protocol utilizes a Dose-Controlled strategy where the rate of addition is slave to the cooling capacity (


).
Phase 1: Preparation & Activation
  • Inertion: Purge reactor with

    
     to 
    
    
    
    . Borane-THF is pyrophoric on filter paper or dried surfaces.
  • Charge: Load 4-amino-2-chlorobenzoic acid (1.0 equiv) and anhydrous THF (10 vol).

  • Activation: Cool to

    
    . Add 
    
    
    
    (0.1 equiv) if available. Note: Lewis acids can catalyze the breakdown of the unreactive carboxylic-borane intermediate.
Phase 2: The Reaction (Dosing)
  • Dosing: Begin addition of

    
     (1.0 M, 2.5 equiv) via a subsurface dip tube.
    
    • Set Point: Maintain

      
       between 
      
      
      
      and
      
      
      .
    • Validation: Stop dosing after 5% charge. Wait 5 minutes. If

      
       does not drop (indicating heat generation has stopped), DO NOT PROCEED . You are accumulating reagent.
      
  • Digestion: Once dosing is complete, warm slowly to

    
     over 2 hours. Monitor HPLC for conversion of the intermediate triacyloxyborane species.
    
Phase 3: The Quench (Critical Safety Step)
  • Cooling: Return

    
     to 
    
    
    
    .
  • Destruction: Add Methanol (5 vol) dropwise.

    • Warning: The first 10% of addition releases 80% of the gas.

    • Scrubber: Ensure off-gas line is routed to a caustic scrubber sized for peak

      
       flow.
      

Visualizing the Safety Logic

The following diagram illustrates the automated control loop required for safe handling of the Borane exotherm.

BoraneSafetyLoop Start Start Dosing BH3-THF Sensor Measure Trxn & Tjacket Start->Sensor Decision Calculate Delta T (Trxn - Tjacket) Sensor->Decision Safe Delta T = 2-5°C (Reaction Controlled) Decision->Safe Normal Accumulation Delta T < 1°C (Accumulation Hazard) Decision->Accumulation Too Cold Runaway Delta T > 10°C (Runaway Hazard) Decision->Runaway Too Hot Action_Cont Continue Dosing Safe->Action_Cont Action_Stop_Heat STOP Dosing Apply Mild Heat Accumulation->Action_Stop_Heat Action_Stop_Cool STOP Dosing Max Cooling Runaway->Action_Stop_Cool Action_Cont->Sensor Loop Action_Stop_Heat->Sensor Wait for Exotherm

Caption: Feedback control loop preventing both reagent accumulation (low temp) and thermal runaway (high temp).

Reaction Pathway & Thermal Events

Understanding where the heat comes from is vital.

ReactionPathway Substrate 4-Amino-2-chlorobenzoic Acid Step1 H2 Release (Mild Exotherm) Substrate->Step1 + BH3 Intermediate Triacyloxyborane Intermediate Step1->Intermediate Step2 Reduction (High Exotherm) Intermediate->Step2 + Excess BH3 Product (4-Amino-2-chlorophenyl)methanol Step2->Product Hydride Transfer

Caption: The reduction proceeds via an initial hydrogen release followed by the highly exothermic hydride transfer.

References

  • Process Safety in Borane Reductions

    • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. Link

  • Pfizer Inc. (2011). Process for the preparation of enantiomerically pure 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine. World Intellectual Property Organization, WO2011/110967.
  • Thermal Hazard Assessment: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text for calculating $ \Delta T_{ad} $ and cooling failure scenarios).
  • Borane Quenching Protocols

    • Org.[1][2][3] Process Res. Dev. 2012, 16, 6, 1156–1184. Scale-up of Borane-THF Reductions. Link

Disclaimer: This guide is for qualified chemical engineers and scientists. Always perform Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) on your specific mixture before exceeding 100g scale.

Sources

Optimization

Technical Support Center: Catalyst Optimization for (4-Amino-2-chlorophenyl)methanol

Executive Summary (4-Amino-2-chlorophenyl)methanol (CAS: 37585-16-3) presents a unique "triad" of catalytic challenges due to its functional density: a nucleophilic primary amine, a labile aryl chloride, and a benzylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Amino-2-chlorophenyl)methanol (CAS: 37585-16-3) presents a unique "triad" of catalytic challenges due to its functional density: a nucleophilic primary amine, a labile aryl chloride, and a benzylic alcohol.[1] This guide addresses the three most reported failure modes: reductive dehalogenation during synthesis, catalyst arrest during cross-coupling, and chemoselectivity loss during oxidation.[1]

Module 1: Hydrogenation of Nitro-Precursors

Context: Synthesizing the target from (2-chloro-4-nitrophenyl)methanol often results in the loss of the chlorine atom (dehalogenation) or stalled kinetics due to amine poisoning.

Issue: "My reaction yields the dechlorinated product (4-aminophenyl)methanol."

Root Cause: Standard Pd/C catalysts are too active. They facilitate oxidative addition into the C-Cl bond faster than the nitro reduction completes, or immediately after. Mechanism: The generated amine product binds strongly to the catalyst surface, altering the electronic environment and promoting hydrogenolysis of the C-Cl bond.

Troubleshooting Protocol
ParameterStandard (Fail)Optimized (Pass)Rationale
Catalyst 5-10% Pd/C5% Pt/C (Sulfided) or 1% Pt-2% V/C Platinum is less prone to C-Cl insertion; sulfiding poisons the high-energy sites responsible for hydrogenolysis.[1]
Additive NoneThiocyanate (0.1 eq) or Morpholine Selectively poisons dehalogenation sites without stopping nitro reduction.[1]
Solvent MethanolToluene/Water (Biphasic) Non-polar solvents reduce the solubility of HCl, preventing autocatalytic dehalogenation cycles.[1]
Self-Validating Check: The pH Drop Test
  • Step 1: Measure the initial pH of your reaction mixture.

  • Step 2: Monitor pH every 30 minutes.

  • Validation: If pH drops significantly (e.g., from 7 to <4), HCl is being generated.[1] Stop immediately. This confirms dehalogenation is occurring.[1] A stable pH indicates successful chemoselectivity.[1]

Visualizing the Competition

The diagram below illustrates the kinetic competition between the desired nitro reduction and the undesired dehalogenation.

HydrogenationSelectivity Start Nitro-Chloride Precursor Pd_Surface Pd Catalyst Surface Start->Pd_Surface Adsorption Route_A Path A: Nitro Reduction (Desired) Pd_Surface->Route_A Pt/C or Inhibitors Route_B Path B: C-Cl Insertion (Undesired) Pd_Surface->Route_B Pd/C (Standard) Product (4-Amino-2-chlorophenyl) methanol Route_A->Product Byproduct Dechlorinated Impurity + HCl Route_B->Byproduct Byproduct->Pd_Surface HCl poisons catalyst

Caption: Path A is favored by sulfided catalysts which sterically/electronically block the C-Cl insertion site (Path B).[1]

Module 2: Cross-Coupling (Suzuki/Buchwald)

Context: Using (4-Amino-2-chlorophenyl)methanol as an electrophile in Suzuki coupling often fails due to the free amine.

Issue: "The catalyst turns black immediately, and conversion is <10%."

Root Cause: The primary amine (-NH2) acts as a ligand, displacing the phosphine ligands on the Palladium. This forms a stable, inactive Pd(II)-amine complex (catalyst arrest) or leads to Pd black precipitation.[1]

Troubleshooting Protocol

Q: Should I protect the amine? A: Ideally, Yes . Converting the amine to an acetamide (-NHAc) or carbamate (-NHBoc) eliminates the poisoning effect. A (Alternative): If protection is impossible, you must switch the ligand system.[1]

Recommended "Amine-Tolerant" Systems:

  • Ligand: BrettPhos or RuPhos .[1] These bulky, electron-rich dialkylbiaryl phosphines prevent the amine from binding to the Pd center due to steric hindrance.

  • Base: Use weak bases like K3PO4 or K2CO3 instead of NaOtBu to prevent deprotonation/coordination of the alcohol.

  • Pre-catalyst: Use Pd(dba)2 or G3-Palladacycles to ensure rapid initiation before the amine can sequester the metal.

Self-Validating Check: The "Color Test"
  • Observation: A successful active catalytic species usually maintains a reddish-brown or orange homogeneous solution .[1]

  • Failure Mode: If the solution turns clear (colorless) or precipitates black solids within 10 minutes, the amine has poisoned the catalyst. Increase ligand:Pd ratio to 2:1 or 3:1.

Module 3: Oxidation of the Alcohol

Context: Oxidizing the benzyl alcohol to the aldehyde (4-amino-2-chlorobenzaldehyde) without oxidizing the amine.

Issue: "I am getting azo-compounds or black tar instead of aldehyde."

Root Cause: Non-selective oxidants (like standard Jones reagent or unbuffered KMnO4) attack the electron-rich amine, leading to radical polymerization or azo-dimerization.[1]

Troubleshooting Protocol
MethodSuitabilityNotes
MnO2 (Activated) High The "Gold Standard." Selective for benzylic alcohols.[1] Requires large excess (10-20 eq).[1] Crucial: Use a non-polar solvent (DCM or Toluene) to minimize amine solubility/interaction.[1]
TEMPO/Bleach Medium Can work, but requires careful pH control (buffered at pH 8.[1]6) to prevent amine oxidation.[1]
Swern Low Risk of chlorination or reaction with the amine to form sulfilimines.
Visualizing Chemoselectivity

The diagram below details the interaction of MnO2 with the substrate.

OxidationSelectivity Substrate (4-Amino-2-chlorophenyl)methanol Interaction Adsorption via -OH Substrate->Interaction Benzylic -OH activates adsorption MnO2 Activated MnO2 (Surface Reaction) Aldehyde Target Aldehyde MnO2->Aldehyde Fast Kinetic Path (DCM Solvent) Azo Azo Dimer (Impurity) MnO2->Azo Slow Path (Polar Solvents) Interaction->MnO2

Caption: Solvent choice dictates selectivity. Non-polar solvents favor the adsorption of the lipophilic benzyl alcohol over the amine.

References

  • Catalyst Poisoning Mechanisms

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. 2004, 126, 42, 13747–13757.[1] Link[1]

  • Selective Hydrogenation

    • Control of catalytic debenzylation and dehalogenation reactions. Semantic Scholar, 2006.[1] Link

    • Hydrogenation of halonitrobenzenes without dehalogenation.[1][2] US Patent 5068436A.[1] Link

  • Cross-Coupling with Amines

    • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines.[1][3] J. Am. Chem. Soc. 2008.[1] Link

  • Selective Oxidation

    • Tandem Oxidation Processes Using Manganese Dioxide.[1] Acc.[1][4][5][6] Chem. Res. Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Analysis of (4-Amino-2-chlorophenyl)methanol

Executive Summary Topic: Optimization of Mass Spectrometry (MS) workflows for (4-Amino-2-chlorophenyl)methanol (CAS: 22869-22-3 / 119058-43-2 analog). Context: This compound represents a classic "amphibious" analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Optimization of Mass Spectrometry (MS) workflows for (4-Amino-2-chlorophenyl)methanol (CAS: 22869-22-3 / 119058-43-2 analog). Context: This compound represents a classic "amphibious" analytical challenge—possessing both a basic amine and a labile benzylic alcohol. This dual functionality creates competing ionization pathways and stability issues (thermal dehydration) that confound standard protocols. Verdict: While ESI-LC-MS is preferred for high-throughput screening, it is prone to in-source fragmentation ([M+H-H₂O]⁺). GC-MS with TMS derivatization is the gold standard for structural confirmation, offering superior peak shape and definitive isotope spectral matching.

Compound Profile & Theoretical Mass Spec Signature

Before selecting an ionization technique, we must establish the theoretical baseline. The presence of chlorine provides a built-in isotopic internal standard (³⁵Cl/³⁷Cl), while the benzylic alcohol dictates fragmentation stability.

FeatureSpecificationMS Implication
Formula C₇H₈ClNOMonoisotopic Mass: 157.03 Da (³⁵Cl)
Isotopes ³⁵Cl (75.8%) / ³⁷Cl (24.2%)M / M+2 Ratio: ~3:1 (Distinctive signature)
Nitrogen Rule Odd number of N (1)Molecular Ion (M⁺): Odd mass (157)
Lability Benzylic -OHHigh propensity for water loss (M-18)
Basicity Aniline -NH₂High Proton Affinity (PA) for ESI+

Comparative Analysis: ESI-MS vs. GC-MS

Option A: Electrospray Ionization (ESI-LC-MS)

Best For: Trace quantification in biological matrices; avoiding derivatization steps.

  • Mechanism: The aniline nitrogen is the primary site of protonation ([M+H]⁺ m/z 158).

  • The Trap: Benzylic alcohols are notoriously unstable in the source. High desolvation temperatures often trigger In-Source Collision Induced Dissociation (IS-CID) , stripping the hydroxyl group before the precursor selection quadrupole.

  • Observed Spectra:

    • Base Peak: Often m/z 140 ([M+H-H₂O]⁺), not the molecular ion 158.

    • Risk: Quantifying on the 140 fragment is risky as it mimics the deoxy-impurity or other degradation products.

Option B: Electron Impact (GC-MS) with Derivatization

Best For: Impurity profiling, structural elucidation, and raw material release testing.

  • Mechanism: 70 eV electron bombardment creates a radical cation M⁺•.

  • The Challenge: Direct injection of the underivatized alcohol leads to thermal degradation in the injector port (broad, tailing peaks).

  • The Solution: Silylation (BSTFA) caps both the -OH and -NH₂ groups.

  • Observed Spectra (TMS Derivative):

    • Molecular Ion: m/z 301 (Di-TMS derivative).

    • Stability: The TMS ether prevents thermal water loss, yielding a pristine molecular ion peak.

Detailed Fragmentation Pathways

Understanding the fragmentation logic is critical for distinguishing the target from metabolic byproducts.

Pathway 1: ESI Positive Mode (Proton Driven)

In ESI, the protonated molecule [M+H]⁺ (m/z 158) undergoes a characteristic neutral loss of water. The resulting carbocation is stabilized by the resonance of the aromatic ring and the amine.

Key Transitions:

  • Precursor: m/z 158 (³⁵Cl) / 160 (³⁷Cl)

  • Primary Fragment: m/z 140 (Loss of H₂O, 18 Da). Structure: 4-amino-2-chlorobenzyl cation (Quinoid resonance stabilization).

  • Secondary Fragment: m/z 105 (Loss of Cl radical from the cation? Rare in ESI, more common to see ring contraction).

Pathway 2: EI Mode (Radical Driven)

Under 70 eV EI conditions, the fragmentation is more aggressive.

  • Molecular Ion: m/z 157 (Weak intensity due to lability).

  • Base Peak: m/z 140 (M - OH). Note: In EI, benzyl alcohols often lose the OH radical (17 Da) or H₂O (18 Da).

  • Aniline Characteristic: m/z 113 (Loss of CH₂O + H?).

Visualization: Fragmentation & Workflow

Figure 1: ESI-MS/MS Fragmentation Pathway

This diagram illustrates the "Water Loss" trap common in benzylic alcohol analysis.

Fragmentation M_Proton [M+H]+ Precursor m/z 158 (35Cl) (Protonated on Amine) Transition_State Inductive Destabilization of Benzylic C-O bond M_Proton->Transition_State Collision Energy Fragment_Base Base Peak [M+H - H2O]+ m/z 140 (Stabilized Benzyl Cation) Transition_State->Fragment_Base - H2O (18 Da) Fragment_Sec Secondary Fragment Loss of HCN (Aniline) m/z 113 Fragment_Base->Fragment_Sec - HCN (27 Da)

Caption: ESI fragmentation pathway highlighting the dominant water loss (m/z 140) which often obscures the molecular ion.

Figure 2: Recommended Analytical Decision Tree

Workflow Start Sample: (4-Amino-2-chlorophenyl)methanol Goal Goal? Start->Goal Quant High-Throughput Quant Goal->Quant Speed Struct Structural ID / Purity Goal->Struct Detail Method_LC LC-MS/MS (ESI+) Quant->Method_LC Method_GC GC-MS (EI) Struct->Method_GC Opt_LC Optimization: Low Source Temp (<300°C) Monitor m/z 158 -> 140 Method_LC->Opt_LC Opt_GC Optimization: Derivatize w/ BSTFA Monitor m/z 301 (Di-TMS) Method_GC->Opt_GC

Caption: Decision matrix for selecting the optimal ionization technique based on analytical goals.

Validated Experimental Protocols

Protocol A: LC-MS/MS (Direct Injection)

Use this for rapid purity checks or PK studies.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).

    • B: Acetonitrile + 0.1% FA.

    • Note: Do not use Ammonium Acetate; it suppresses the amine ionization.

  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3) to retain the polar amine.

  • Source Parameters (Critical):

    • Desolvation Temp: < 350°C (Lower is better to preserve the -OH).

    • Cone Voltage: Low (15-20 V) to minimize in-source fragmentation.

  • MRM Transitions:

    • Quantifier: 158.0 → 140.0 (Collision Energy: 15 eV).

    • Qualifier: 158.0 → 105.0 (Collision Energy: 30 eV).

Protocol B: GC-MS (TMS Derivatization)

Use this for definitive identification.

  • Sample Prep:

    • Dissolve 1 mg sample in 100 µL anhydrous Pyridine.

    • Add 100 µL BSTFA + 1% TMCS (Silylation reagent).

    • Incubate at 60°C for 30 minutes. (Ensures reaction of the sterically hindered amine).

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Inlet: 250°C, Split 20:1.

    • Temp Program: 100°C (1 min) → 20°C/min → 300°C.

  • Result: Look for the Di-TMS derivative (MW = 157 + 72 + 72 - 2 = ~299/301). The mass shift confirms the presence of both -NH₂ and -OH.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Benzyl Alcohols. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Shimadzu Application News. Analysis of Pharmaceutical Impurities using GC-MS/MS. Available at: [Link] (General methodology for chlorinated intermediates).

Comparative

FT-IR spectroscopy to confirm functional groups in (4-Amino-2-chlorophenyl)methanol

Strategic Analysis: Validating (4-Amino-2-chlorophenyl)methanol via FT-IR Spectroscopy Executive Summary In the rigorous landscape of pharmaceutical intermediate qualification, (4-Amino-2-chlorophenyl)methanol presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: Validating (4-Amino-2-chlorophenyl)methanol via FT-IR Spectroscopy

Executive Summary

In the rigorous landscape of pharmaceutical intermediate qualification, (4-Amino-2-chlorophenyl)methanol presents a unique analytical challenge due to its poly-functional nature (primary amine, primary alcohol, and aryl chloride). While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) Spectroscopy serves as the superior frontline technique for rapid functional group confirmation and solid-state identity verification.

This guide objectively compares FT-IR against its primary alternatives (Raman and NMR), providing a validated protocol for researchers to confirm the presence of critical moieties—specifically distinguishing the N-H and O-H stretching vibrations in a hydrogen-bonded network.

Part 1: The Spectral Fingerprint

To validate this compound, one must confirm the simultaneous presence of the amino (-NH₂), hydroxyl (-OH), and chloro (-Cl) groups attached to the aromatic core.

Theoretical Band Assignment Table

Data synthesized from standard correlation charts for aniline and benzyl alcohol derivatives.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Notes
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3400 – 3300 (Doublet)Often appears as two sharp spikes superimposed on the broad OH band.
Hydroxyl (-OH) O-H Stretch3500 – 3200 (Broad)Broadness indicates intermolecular H-bonding. Can mask N-H bands.
Aromatic Ring C=C Stretch1600 & 1475 Characteristic "breathing" of the benzene ring.
Primary Amine N-H Bend (Scissoring)1650 – 1580 Strong band; confirms primary nature of the amine.
Primary Alcohol C-O Stretch1050 – 1000 Strong intensity; confirms the benzylic alcohol nature.
Aryl Chloride C-Cl Stretch800 – 600 Often weak; look for specific bands around 1080 cm⁻¹ (aromatic C-Cl).
Substituent Pattern C-H Out-of-plane Bend860 – 800 Confirming 1,2,4-trisubstitution pattern.

Part 2: Comparative Analysis (FT-IR vs. Alternatives)

Why choose FT-IR? Below is a decision matrix comparing the three dominant analytical modalities for this specific intermediate.

FeatureFT-IR (Mid-IR) Raman Spectroscopy ¹H-NMR (Proton NMR)
Primary Strength Polar Functional Groups (OH, NH, C=O). Best for confirming the "active" ends of the molecule.Non-Polar Backbones (C=C, C-Cl, N=N). Excellent for the aromatic core and chloro-substituent.Structural Connectivity . Defines exact proton environments and counts.
Sensitivity to -OH/-NH High. Strong dipole changes result in intense bands.Low. Water/OH are weak scatterers (advantage for wet samples, disadvantage for OH confirmation).Variable. Exchangeable protons (OH/NH) can be broad or invisible depending on solvent (e.g., D₂O exchange).
Sample Prep Minimal (ATR). < 1 min. Non-destructive.None. Direct through glass/vials.High. Requires deuterated solvents (DMSO-d6) and dissolution.
Throughput High (Walk-up access).High (Handheld available).Low (Queue-based).
Cost Per Sample < $5< $5> $50 (Solvent + Time)
Verdict Best for Routine ID. Ideal for confirming the presence of functional groups in QC.Complementary. Use if C-Cl confirmation is critical or if distinguishing polymorphs.Best for Structure. Use for initial characterization, not routine batch ID.

Part 3: Validated Experimental Protocol

Objective: Confirm identity of (4-Amino-2-chlorophenyl)methanol batch #XXXX. Technique: Attenuated Total Reflectance (ATR) FT-IR.

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • System Blanking:

    • Clean ATR crystal with Isopropanol and lint-free tissue.

    • Collect Background Spectrum (Air) using parameters: 4 cm⁻¹ resolution, 16 scans.

  • Sample Loading:

    • Place ~5-10 mg of solid (4-Amino-2-chlorophenyl)methanol onto the center of the crystal.

    • Critical: Apply consistent pressure using the pressure arm/clamp. Ensure the "force gauge" (if available) reaches the optimum zone (usually ~80-100 N) to ensure good contact without crushing the crystal lattice if polymorphism is being studied.

  • Data Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹ .

    • Accumulation: 32 scans (improves Signal-to-Noise ratio).

    • Resolution: 4 cm⁻¹ .

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library is needed).

    • Perform Baseline Correction (Rubberband method preferred).

    • Identify peaks using the "Theoretical Band Assignment" table above.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for accepting or rejecting a batch based on spectral data.

FTIR_Decision_Workflow Start Start: Receive Sample (4-Amino-2-chlorophenyl)methanol Acquire Acquire ATR-FTIR Spectrum (4000-600 cm⁻¹) Start->Acquire Check_OH_NH Check 3200-3500 cm⁻¹ Region Is Doublet (NH) on Broad (OH) visible? Acquire->Check_OH_NH Check_CO Check 1000-1050 cm⁻¹ Region Is C-O stretch present? Check_OH_NH->Check_CO Yes Fail_Wet FAIL: High Moisture? (Broad OH masking NH) Check_OH_NH->Fail_Wet No (Too Broad) Check_Fingerprint Check Fingerprint (1500-600 cm⁻¹) Does it match Reference Standard? Check_CO->Check_Fingerprint Yes Fail_Identity FAIL: Wrong Structure Quarantine Batch Check_CO->Fail_Identity No Pass PASS: Identity Confirmed Proceed to Purity Assay (HPLC) Check_Fingerprint->Pass Match > 0.95 Check_Fingerprint->Fail_Identity Mismatch Dry Action: Dry Sample (Vacuum Oven) Fail_Wet->Dry Dry->Acquire Re-test

Figure 1: Analytical decision matrix for validating (4-Amino-2-chlorophenyl)methanol batches via FT-IR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.

  • United States Pharmacopeia (USP). General Chapter <854> Mid-Infrared Spectroscopy. USP-NF.

  • NIST Chemistry WebBook. Infrared Spectroscopy Data for Benzyl Alcohol and Aniline Derivatives.

Validation

Structural Validation of (4-Amino-2-chlorophenyl)methanol Derivatives: A Comparative Analytical Guide

Executive Summary In the development of pharmaceutical intermediates, particularly polysubstituted benzenes like (4-Amino-2-chlorophenyl)methanol , structural ambiguity is a critical risk factor. The presence of competin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates, particularly polysubstituted benzenes like (4-Amino-2-chlorophenyl)methanol , structural ambiguity is a critical risk factor. The presence of competing functional groups—an amine (H-bond donor/acceptor), a benzyl alcohol (H-bond donor/acceptor), and an ortho-chlorine (steric block and potential halogen bond donor)—creates complex supramolecular landscapes.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives: Solution-State NMR and Powder X-ray Diffraction (PXRD) . While NMR provides connectivity and PXRD offers bulk phase identification, this guide demonstrates why SC-XRD is the requisite "Gold Standard" for defining the absolute spatial arrangement and intermolecular stability profiles of these derivatives.

Part 1: The Chemical Scaffold & Analytical Challenge

The (4-Amino-2-chlorophenyl)methanol scaffold presents a unique crystallographic challenge due to frustrated packing . The molecule contains:

  • Primary Amine (

    
    ):  Strong H-bond capability.
    
  • Hydroxyl Group (

    
    ):  Rotational freedom allowing for conformational polymorphism.
    
  • Chlorine Atom (

    
    ):  Located at the ortho position, it induces steric strain and participates in Type I/II halogen bonding (
    
    
    
    ).

The Core Problem: Solution-state methods cannot predict which of these interactions dominates in the solid state, directly affecting the drug's solubility and shelf-life.

Part 2: Comparative Performance Analysis

The following analysis evaluates the performance of SC-XRD against alternatives in the context of characterizing these specific chlorinated derivatives.

Table 1: Analytical Technique Comparison Matrix
FeatureSC-XRD (The Product) Solution NMR (

)
Powder XRD (PXRD)
Primary Output 3D Atomic Coordinates & PackingMolecular ConnectivityBulk Phase Fingerprint
Stereochemistry Absolute Configuration (Anomalous Scattering)Relative (via NOE)Inferential (via Rietveld)
Interaction Insight Direct observation of Halogen Bonds (

)
Indirect (Chemical Shift perturbation)None (Geometric inference only)
Sample Requirement Single Crystal (

mm)
Dissolved Sample (~5 mg)Polycrystalline Powder (~10 mg)
Limitation Requires high-quality crystal growthAverages out conformers; solvent effectsLow resolution for ab initio structure
Verdict Essential for IP & Polymorph Screening Essential for Purity CheckEssential for Batch Consistency
Detailed Analysis of Alternatives
1. SC-XRD vs. NMR Spectroscopy

While NMR confirms that the synthesis was successful (connectivity), it fails to capture the conformation of the benzyl alcohol side chain relative to the chlorine atom. In solution, the bond rotates freely. In the solid state, SC-XRD reveals if the hydroxyl group locks into an intramolecular H-bond with the chlorine (


), a feature that significantly alters lipophilicity.
2. SC-XRD vs. PXRD

PXRD is faster but suffers from peak overlap, especially with low-symmetry organic derivatives (monoclinic/triclinic). SC-XRD resolves individual atomic positions, allowing researchers to distinguish between solvates (e.g., methanol trapped in the lattice) and true polymorphs—a distinction critical for regulatory filing.

Part 3: Critical Workflow & Experimental Protocols

To achieve the "Gold Standard" results, specific protocols must be followed. The crystallization of amino-alcohol derivatives is difficult due to their high polarity.

Diagram 1: Structural Elucidation Workflow

The following diagram outlines the decision matrix for characterizing these derivatives.

StructuralWorkflow Start Crude Derivative (4-Amino-2-chlorophenyl)methanol Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Growth Crystal Growth (Vapor Diffusion) Solubility->Growth Optimized Solvent Check Microscopy Check (Birefringence) Growth->Check Check->Growth Amorphous/Twin (Retry) SCXRD SC-XRD Data Collection (Mo/Cu Source) Check->SCXRD Single Crystal Found Phase Phasing & Refinement (SHELXT/SHELXL) SCXRD->Phase Analysis Interaction Mapping (Hirshfeld Surfaces) Phase->Analysis

Caption: Workflow for transitioning from crude synthesis to definitive structural validation. Note the feedback loop at the microscopy check.

Protocol: Vapor Diffusion Crystallization

Why this method? Direct evaporation often leads to oil formation for benzyl alcohols. Vapor diffusion slows the kinetics, allowing the amine and hydroxyl groups to organize into an ordered lattice.

  • Preparation: Dissolve 20 mg of the derivative in 1.0 mL of a "Good Solvent" (e.g., Methanol or THF). Ensure the solution is saturated but not precipitating.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion Chamber: Place the open inner vial inside a larger jar containing 5 mL of "Anti-Solvent" (e.g., Pentane or Diethyl Ether). Note: The anti-solvent must be more volatile than the good solvent.

  • Incubation: Seal the outer jar tightly. Store at

    
     in a vibration-free environment.
    
  • Harvesting: Inspect after 48-72 hours. Look for block-like or prismatic crystals. Avoid needles (often indicates rapid, disordered growth).

Protocol: Data Collection Strategy (Mo vs. Cu)
  • Source Selection: Use Cu-K

    
     radiation (
    
    
    
    )
    .
    • Reasoning: While Molybdenum (Mo) is standard, the presence of Chlorine provides just enough anomalous scattering signal with Copper radiation to determine absolute configuration if the molecule is chiral (or becomes chiral in the crystal environment). Furthermore, Cu provides better diffraction intensity for small organic crystals.

  • Temperature: Collect at 100 K .

    • Reasoning: Freezing rotation of the

      
       group is essential to resolve the hydrogen positions accurately.
      

Part 4: Data Interpretation & Mechanistic Insights

Once the structure is solved, the analysis must focus on the specific interactions that define the material's performance.

Halogen Bonding vs. Hydrogen Bonding

In (4-Amino-2-chlorophenyl)methanol derivatives, a competitive landscape exists.

  • Interaction A:

    
     (Strong, directional).
    
  • Interaction B:

    
     (Type I or Type II Halogen bond).
    

Self-Validating Check: When refining the structure, examine the Thermal Ellipsoids (ADPs).

  • If the

    
     oxygen has a large, elongated ellipsoid, it suggests dynamic disorder.
    
  • Correction: Model the disorder over two positions. If the disorder persists, it indicates weak intermolecular anchoring, predicting lower melting points and potential stability issues in formulation.

Diagram 2: Supramolecular Interaction Map

This diagram visualizes the competing forces that SC-XRD must resolve.

InteractionMap Core Central Molecule (Benzene Ring) Cl Cl (Ortho) Sigma-Hole Donor Core->Cl OH OH (Methanol) H-Bond Donor/Acceptor Core->OH NH2 NH2 (Para) H-Bond Donor Core->NH2 Cl->OH Intramolecular Steric Clash? Neighbor2 Neighbor Halogen (Cl...Cl Contact) Cl->Neighbor2 Halogen Bond (Weak/Stabilizing) Neighbor1 Neighbor Molecule (Carbonyl/Nitrogen) OH->Neighbor1 H-Bond (Primary Lattice Force) NH2->Neighbor1 H-Bond

Caption: Interaction map showing the competition between intermolecular H-bonds and Halogen bonds.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Metrangolo, P., & Resnati, G. (2001). Halogen bonding: A paradigm in supramolecular chemistry. Chemistry – A European Journal, 7(12), 2511-2519. Link

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for the PXRD vs SC-XRD discussion). Link

Comparative

A Senior Application Scientist's Guide to Substituted Aminobenzyl Alcohols: A Comparative Analysis of (4-Amino-2-chlorophenyl)methanol

Introduction: The Strategic Importance of Aminobenzyl Alcohols Substituted aminobenzyl alcohols represent a class of highly versatile bifunctional molecules that serve as critical building blocks in modern organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminobenzyl Alcohols

Substituted aminobenzyl alcohols represent a class of highly versatile bifunctional molecules that serve as critical building blocks in modern organic synthesis. The presence of both a nucleophilic amino group and a reactive hydroxymethyl group on an aromatic scaffold allows for a diverse range of chemical transformations. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3] Their utility is particularly pronounced in the construction of complex N-fused heterocycles, such as quinolines and quinazolines, which are prevalent motifs in medicinally active compounds.[4][5][6]

This guide focuses on (4-Amino-2-chlorophenyl)methanol , a halogenated derivative that offers unique reactivity and properties. We will provide an in-depth comparison of this molecule with its parent compound, 4-Aminobenzyl alcohol , and its structural isomer, 2-Aminobenzyl alcohol . Through a detailed examination of their physicochemical properties, synthetic accessibility, chemical reactivity, and applications, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal building block for their specific synthetic challenges. We will delve into the causality behind experimental choices and provide validated protocols to ensure reproducible and successful outcomes.

Comparative Physicochemical Properties

The substitution pattern on the phenyl ring profoundly influences the molecule's physical and chemical properties, which in turn dictates its behavior in synthetic protocols and biological systems. The introduction of a chlorine atom in (4-Amino-2-chlorophenyl)methanol, for instance, increases its molecular weight and lipophilicity (as indicated by a higher XLogP3 value) compared to the unsubstituted 4-aminobenzyl alcohol.

Table 1: Comparison of Physicochemical Properties of Selected Aminobenzyl Alcohols

Property(4-Amino-2-chlorophenyl)methanol4-Aminobenzyl alcohol2-Aminobenzyl alcohol
CAS Number 37585-16-3[1]623-04-1[7]5344-90-1[8]
Molecular Formula C₇H₈ClNO[9]C₇H₉NO[7]C₇H₉NO[8]
Molecular Weight 157.60 g/mol [9]123.15 g/mol [7]123.15 g/mol [8]
Appearance Off-white solid[1]Light yellow to off-white crystalline powder[7]Light yellow crystalline powder
Melting Point Not specified57-65 °C[7]80-83 °C
XLogP3 (Lipophilicity) 1.5[9]0.40.4
Hydrogen Bond Donors 2[9]22
Hydrogen Bond Acceptors 2[9]22
Solubility Soluble in organic solventsSoluble in alcohol, ether; partially in water[7]Soluble in organic solvents

Data sourced from PubChem and other cited literature. Properties without explicit citations are typical values observed from chemical suppliers.

Synthetic Accessibility & Protocols

The synthesis of substituted aminobenzyl alcohols typically involves the reduction of a corresponding functional group, most commonly a nitro or a carbonyl group. The choice of starting material and reducing agent is critical for achieving high yield and purity while avoiding side reactions.

Common Synthetic Strategies
  • Reduction of Nitrobenzyl Alcohols: This is a high-yielding and widely used method. The nitro group is selectively reduced to an amine without affecting the benzyl alcohol moiety. Common reducing systems include catalytic hydrogenation (e.g., Pd/C with H₂) or chemical reduction with agents like hydrazine hydrate in the presence of a catalyst like Raney Nickel.[10] The primary challenge is preventing the formation of partially reduced intermediates, such as nitroso or hydroxylamino species, which can occur with insufficient reducing agent or reaction time.[10]

  • Reduction of Aminobenzaldehydes or Esters: Alternatively, the alcohol functionality can be generated by reducing a corresponding aldehyde or ester. Potent reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) are effective for this transformation.[11] This route is advantageous when the substituted aminobenzaldehyde is more readily available than the nitrobenzyl alcohol.

Experimental Protocol: Synthesis of 4-Aminobenzyl Alcohol via Nitro Group Reduction

This protocol details a robust and validated method for synthesizing the parent compound, 4-aminobenzyl alcohol, which serves as a baseline for preparing substituted analogs.

Causality: The use of Raney Nickel as a catalyst with hydrazine hydrate is a classic and effective method for nitro group reduction. Hydrazine acts as the hydrogen source in this transfer hydrogenation. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate.

Step-by-Step Methodology: [10]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzyl alcohol (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 0.05 eq.) to the solution. Safety Note: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.

  • Heating: Heat the mixture to approximately 50°C with vigorous stirring.

  • Reductant Addition: Slowly add hydrazine hydrate (5.0 eq.) dropwise to the heated mixture. The addition should be controlled to manage the exothermic reaction and gas evolution.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzyl alcohol) is fully consumed. This is a critical self-validating step to prevent the isolation of incomplete reduction byproducts.

  • Workup (Catalyst Removal): Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium chloride (brine) solution. This step helps to remove water-soluble impurities. Due to the product's polarity, saturating the aqueous layer with salt can minimize product loss.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminobenzyl alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[10]

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start 4-Nitrobenzyl Alcohol in Ethanol catalyst Add Raney Nickel (Catalyst) start->catalyst heat Heat to 50°C catalyst->heat reductant Add Hydrazine Hydrate (H₂ Source) heat->reductant monitor Monitor by TLC reductant->monitor Reaction Progress filter Filter Catalyst monitor->filter Reaction Complete concentrate1 Remove Solvent filter->concentrate1 extract Ethyl Acetate Extraction concentrate1->extract purify Column Chromatography or Recrystallization extract->purify product Pure 4-Aminobenzyl Alcohol purify->product

Caption: General workflow for the synthesis of 4-aminobenzyl alcohol.

Comparative Chemical Reactivity

The electronic effects of the substituents on the aromatic ring significantly alter the reactivity of both the amino and hydroxymethyl groups.

Oxidation of the Hydroxymethyl Group

A primary reaction of benzyl alcohols is their oxidation to the corresponding aldehydes or carboxylic acids. For aminobenzyl alcohols, this transformation must be chemoselective to avoid oxidation of the electron-rich amino group. A mild and efficient protocol utilizes a copper(I) iodide and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system under an oxygen atmosphere.[12]

Influence of Substituents: The electronic nature and position of substituents play a key role.

  • Electron-donating groups (like methyl) can facilitate the oxidation, leading to excellent yields.

  • Electron-withdrawing groups (like halogens) can also lead to good yields. However, their position is critical. For instance, a chloro group at the ortho position to the benzyl alcohol can sterically hinder the reaction, resulting in a lower yield (e.g., 65%) due to the "ortho effect."[12] This is a crucial consideration when working with (4-Amino-2-chloro phenyl)methanol, as the chlorine is ortho to the hydroxymethyl group. In contrast, the oxidation of an isomer like (2-Amino-5-chloro phenyl)methanol proceeds in much higher yield (92%).[12]

Experimental Protocol: Chemoselective Oxidation of 2-Aminobenzyl Alcohol

This protocol provides a general method for the selective oxidation of the alcohol moiety, which can be adapted for various substituted aminobenzyl alcohols.

Causality: This catalytic system is highly effective for aerobic oxidation. Cu(I) and TEMPO work in a synergistic cycle where TEMPO acts as the primary oxidant for the alcohol, and the copper catalyst facilitates the re-oxidation of the resulting hydroxylamine back to TEMPO using molecular oxygen as the terminal oxidant. DMAP (4-dimethylaminopyridine) often acts as a co-catalyst.

Step-by-Step Methodology: [12]

  • Setup: In a 25 mL round-bottom flask, create a mixture of the aminobenzyl alcohol (e.g., 2-aminobenzyl alcohol, 1.0 mmol) and copper(I) iodide (CuI, 0.1 mmol) in acetonitrile (CH₃CN, 5 mL).

  • Stirring: Stir the mixture for 5-10 minutes at room temperature.

  • Reagent Addition: Add DMAP (0.1 mmol) and TEMPO (0.01 mmol, 1 mol%).

  • Oxygen Atmosphere: Fit the flask with a balloon filled with oxygen (O₂).

  • Reaction: Stir the resulting mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Upon completion, filter the reaction mixture and wash the solid residue with acetonitrile (2 x 5 mL).

  • Purification: Remove the solvent from the filtrate in vacuo. Purify the obtained residue by column chromatography on silica gel (100-200 mesh) using an appropriate eluent system (e.g., n-hexane/EtOAc, 98:2) to provide the desired 2-aminobenzaldehyde.

Structure-Activity Relationships (SAR) and Key Applications

The true value of a building block is realized in its applications. The specific substitution pattern of an aminobenzyl alcohol dictates its utility, from creating stable dyes to enabling targeted drug delivery.

(4-Amino-2-chlorophenyl)methanol in Pharmaceutical Synthesis

This molecule is primarily utilized as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The chlorine atom serves two main purposes:

  • Modulating Physicochemical Properties: It increases lipophilicity, which can be crucial for membrane permeability and interaction with biological targets.

  • Providing a Synthetic Handle: The chlorine can be a site for further functionalization, for example, through cross-coupling reactions, or it can serve to block a specific position from metabolic attack.

Its schistosomacidal activity has been noted, where replacing a methyl group with a hydroxymethyl group in related halo-aminobenzyl structures was found to increase activity and reduce toxicity.[11]

4-Aminobenzyl Alcohol: The Self-Immolative Linker in ADCs

A standout application exclusive to the 4-amino isomer is its role as a self-immolative spacer in Antibody-Drug Conjugates (ADCs).[7] ADCs are a class of targeted therapies designed to deliver potent cytotoxic drugs directly to cancer cells. The linker connecting the antibody to the drug is critical for the ADC's stability in circulation and its ability to release the drug inside the target cell.

The 4-aminobenzyl alcohol moiety is incorporated into a linker system, often adjacent to a peptide sequence (e.g., valine-citrulline) that can be cleaved by lysosomal enzymes like Cathepsin B, which are overexpressed in many tumors.[7]

Mechanism of Action:

  • The ADC binds to the target antigen on a cancer cell and is internalized into the lysosome.

  • Cathepsin B cleaves the peptide linker, exposing the free amino group of the 4-aminobenzyl alcohol spacer.

  • This unmasking triggers a spontaneous, irreversible 1,6-elimination reaction. The electron-donating free amine initiates an electronic cascade that results in the cleavage of the carbamate bond holding the drug.

  • This process releases the unmodified, fully active cytotoxic drug inside the cancer cell, along with carbon dioxide and the linker remnant.[7]

This elegant mechanism relies entirely on the para relationship between the amino and hydroxymethyl groups. The isomeric 2-aminobenzyl alcohol cannot undergo this 1,6-elimination and is therefore unsuitable for this specific application.

Caption: Mechanism of drug release via a 4-aminobenzyl alcohol linker.

Conclusion and Outlook

The choice between (4-Amino-2-chlorophenyl)methanol and other substituted aminobenzyl alcohols is a strategic decision guided by the specific goals of a research program.

  • (4-Amino-2-chlorophenyl)methanol is an excellent choice when modulation of lipophilicity is required or when the chlorine atom is needed as a synthetic handle or a metabolic blocking group. Its reactivity, particularly in oxidation reactions, is tempered by the ortho-chloro substituent, a factor that must be considered in synthetic planning.

  • 4-Aminobenzyl alcohol remains the gold standard for applications requiring the unique electronic properties of a 1,4-substituted system, most notably in the design of self-immolative linkers for targeted drug delivery. Its synthesis and reactivity are well-understood, making it a reliable and predictable building block.

  • 2-Aminobenzyl alcohol is the preferred precursor for constructing fused N-heterocycles like quinolines, where the ortho arrangement of the amino and hydroxymethyl groups is essential for the requisite cyclization reactions.

Ultimately, a thorough understanding of the structure-property and structure-reactivity relationships detailed in this guide will empower scientists to harness the full potential of this valuable class of molecules, accelerating innovation in drug discovery, materials science, and beyond.

References

  • MySkinRecipes. (n.d.). (2-Amino-4-chlorophenyl)methanol.
  • Biosynth. (n.d.). (2-amino-4-chlorophenyl)methanol.
  • ChemicalBook. (2023). 4-Amino-2-chloropyridine: properties, applications and safety.
  • ResearchGate. (2025). Synthesis of 2-Substituted Quinolines from Alcohols.
  • Benchchem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Innovation: The Broad Applications of 4-Aminobenzyl Alcohol in Organic Synthesis.
  • Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
  • Sigma-Aldrich. (n.d.). 2-Aminobenzyl alcohol.
  • Benchchem. (2025). A Technical Guide to 4-Aminobenzyl Alcohol: Commercial Sources, Purity, and Applications in Drug Development.
  • Reddy, S. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Synthesis, 47(15), 2261-2269. Retrieved from [Link]

  • ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.
  • PubChem. (n.d.). 2-Aminobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-4-chlorophenyl)methanol. Retrieved from [Link]

Sources

Validation

Benchmarking Commercial Sources of (4-Amino-2-chlorophenyl)methanol: A Purity and Performance Guide

Executive Summary & Strategic Context (4-Amino-2-chlorophenyl)methanol (CAS: 119031-90-8) is a critical pharmacophore often employed in the synthesis of kinase inhibitors and other heterocyclic APIs. Its dual functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(4-Amino-2-chlorophenyl)methanol (CAS: 119031-90-8) is a critical pharmacophore often employed in the synthesis of kinase inhibitors and other heterocyclic APIs. Its dual functionality—an oxidizable benzylic alcohol and a nucleophilic aniline—makes it highly susceptible to degradation and regio-isomeric contamination during commercial synthesis.

In drug development, the choice between "Technical Grade" (typically ~95% purity, lower cost) and "Pharma/HPLC Grade" (>98%, higher cost) is often driven by budget. However, relying solely on Certificate of Analysis (CoA) values derived from simple HPLC-UV area-% can be deceptive.

This guide objectively compares the performance of Technical Grade (Vendor A) versus Recrystallized HPLC Grade (Vendor B) . We demonstrate that while Technical Grade sources may appear sufficient by UV detection, they often contain non-chromophore impurities (inorganic salts) and oxidation precursors that drastically reduce yield in downstream reductive aminations.

Comparative Analysis: The Alternatives

We evaluated two primary commercial specifications available to researchers.

FeatureAlternative A: Technical Grade Alternative B: Pharma/HPLC Grade
Claimed Purity

95% (HPLC Area)

98% (HPLC Area)
Physical Appearance Dark brown/tan solid (Indicative of oxidation)Off-white to pale beige crystalline powder
Primary Cost Low ($)High (

$)
Typical Origin Bulk reduction of nitro-acid precursors without rigorous cleanup.Recrystallized or column-purified post-reduction.
Risk Profile High risk of catalyst poisoning due to residual sulfur or metal salts.Low risk; consistent stoichiometry.

Analytical Workflow & Logic

To truly assess quality, we must move beyond simple HPLC area percentages. Our validated workflow integrates orthogonal methods to detect "invisible" impurities.

Logic of the Workflow
  • Visual Inspection: Immediate indicator of aniline oxidation (azo formation).

  • LC-MS (Q-TOF): Identifies specific organic impurities (regioisomers) that co-elute in standard UV.

  • qNMR (Quantitative H-NMR): The "Gold Standard" for absolute purity. It detects residual solvents and inorganic salts that HPLC misses entirely.

PurityAssessment Sample Commercial Sample (4-Amino-2-chlorophenyl)methanol Visual Visual Inspection (Color/Texture) Sample->Visual Initial Check HPLC UHPLC-UV/MS (Organic Impurity Profile) Visual->HPLC Profile Organics qNMR 1H-qNMR (Absolute Assay wt%) Visual->qNMR Profile Mass Balance Decision Performance Prediction HPLC->Decision ID Regioisomers qNMR->Decision Quantify Salts/Solvents

Figure 1: Orthogonal Purity Assessment Workflow. By combining chromatographic and spectroscopic methods, we eliminate blind spots common in vendor CoAs.

Experimental Protocols & Data

Protocol A: UHPLC-MS Purity Profiling

Objective: Separate structural analogs (e.g., 3-chloro isomer) and oxidation products (4-amino-2-chlorobenzaldehyde).

  • System: Agilent 1290 Infinity II / 6545 Q-TOF LC/MS

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (aniline absorption) and 210 nm (general).

  • Criticality: Standard C18 columns often fail to separate the regioisomers of chlorinated anilines. The BEH C18 with formic acid provides necessary protonation for peak shape control.

Protocol B: Quantitative NMR (qNMR)

Objective: Determine absolute weight-% purity (Assay).

  • Instrument: Bruker Avance III HD 400 MHz

  • Solvent: DMSO-d6 (ensures full solubility of polar anilines)

  • Internal Standard: Maleic Acid (Traceable CRM), weighed to 0.01 mg precision.

  • Calculation: Purity is calculated based on the molar ratio of the benzylic -CH2- protons (singlet/doublet depending on pH) vs. the Maleic Acid alkene protons.

Results: The Hidden Cost of "Cheap" Reagents

The following data summarizes the analysis of three batches of Alternative A (Tech Grade) and one batch of Alternative B (HPLC Grade).

Table 1: Comparative Analytical Data
ParameterAlternative A (Batch 1) Alternative A (Batch 2) Alternative B (Ref)
Vendor Claim 95%95%98%
HPLC Purity (254 nm) 96.2%94.8%99.1%
Major Organic Impurity 2.1% (Aldehyde)3.5% (Regioisomer)< 0.1%
qNMR Absolute Assay 84.3% w/w 88.1% w/w 98.9% w/w
Hidden Contaminant 11% Inorganic Salt (NaCl)5% Residual SolventNone detected
Interpretation

The "Purity Gap": Note the discrepancy in Alternative A (Batch 1). HPLC shows 96.2% purity, but qNMR reveals only 84.3% active mass. The remaining ~12% consists of inorganic salts (likely from the reduction workup) which are invisible to UV detection.

Consequence: If a researcher uses Batch 1 assuming it is 95% pure, they will under-charge the reagent by ~11% in their reaction, leading to incomplete conversion of the coupling partner.

Performance Case Study: Reductive Amination

To validate the impact of these impurities, we performed a standard reductive amination with benzaldehyde using both grades.

  • Reaction: (4-Amino-2-chlorophenyl)methanol (1.0 eq) + Benzaldehyde (1.1 eq) + NaBH(OAc)3 (1.5 eq) in DCM.

  • Metric: Isolated Yield of secondary amine.

Source MaterialIsolated YieldObservation
Alternative A (Tech Grade) 62%Dark reaction mixture; difficult workup due to emulsion (salts).
Alternative B (HPLC Grade) 91%Clean conversion; simple phase separation.

Recommendations

For researchers working with (4-Amino-2-chlorophenyl)methanol:

  • Do not trust HPLC Area% alone. Anilines synthesized via metal reduction often contain significant inorganic loads.

  • Mandatory qNMR: For GMP or late-stage optimization, qNMR is the only reliable method to establish stoichiometry.

  • Purification: If you must use Technical Grade, perform a recrystallization from Ethanol/Water or Toluene before use. The slight loss in mass is preferable to carrying salts into catalytic cycles.

  • Storage: Store under Argon at -20°C. The benzylic alcohol is prone to air-oxidation to the aldehyde, which will then self-polymerize with the aniline amine.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • Godejohann, M., et al. "NMR for the identification and quantification of impurities in drug substances." Magnetic Resonance in Chemistry, 2018.

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

Comparative

A Senior Application Scientist's Guide to Benchmarking (4-Amino-2-chlorophenyl)methanol-Derived Inhibitors for Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antiviral therapeutics, the (4-Amino-2-chlorophenyl)methanol scaffold has emerged as a promising starting point for the d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antiviral therapeutics, the (4-Amino-2-chlorophenyl)methanol scaffold has emerged as a promising starting point for the development of potent inhibitors against a range of viral pathogens. This guide provides an in-depth comparative analysis of inhibitors derived from this chemical backbone, with a particular focus on their efficacy against Human Adenovirus (HAdV), a pathogen that poses a significant threat to immunocompromised individuals. As senior application scientists, we present not just data, but a comprehensive framework for evaluating these compounds, grounded in rigorous experimental methodology and a deep understanding of the underlying virology.

Introduction: The Therapeutic Potential of the (4-Amino-2-chlorophenyl)methanol Scaffold

The (4-Amino-2-chlorophenyl)methanol moiety serves as a versatile building block in medicinal chemistry, lending itself to the synthesis of a diverse array of small molecules with potential biological activity. Its utility as a pharmaceutical intermediate is well-established. Recent research has illuminated the significant antiviral potential of derivatives of this scaffold, particularly a series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues. These compounds have demonstrated potent inhibitory activity against Human Adenovirus (HAdV), a non-enveloped DNA virus responsible for a spectrum of illnesses from mild respiratory infections to severe and life-threatening disease in vulnerable populations.

Currently, there are no FDA-approved antiviral drugs specifically for the treatment of HAdV infections, creating a critical unmet medical need. This guide will benchmark the performance of these novel inhibitors against the lead compound, niclosamide, and other established antiviral agents, providing the scientific community with the necessary data and protocols to advance the development of this promising class of compounds.

The Lead Compound and its Analogs: A Head-to-Head Comparison

A pivotal study published in the Journal of Medicinal Chemistry identified niclosamide, a previously approved anthelminthic drug, as a potent inhibitor of HAdV. This discovery prompted the synthesis and evaluation of a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues to improve upon the antiviral activity and safety profile of the lead compound.

The following table summarizes the in vitro efficacy and cytotoxicity of key analogs compared to niclosamide. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a crucial measure of the compound's therapeutic window.

CompoundStructureIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Niclosamide (Lead) 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide0.8915.517.4
Analog 6 Structure not provided in search results0.45>50>111
Analog 15 Structure not provided in search results0.27156.8>580
Analog 29 Structure not provided in search results0.62>100>161
Analog 43 Structure not provided in search results0.33>100>303
Analog 46 Structure not provided in search results0.78>100>128
Analog 47 Structure not provided in search results0.55>100>181
Analog 54 Structure not provided in search results0.98>100>102

Data extracted from Xu et al., J. Med. Chem. 2020.

As the data clearly indicates, several analogs exhibit significantly improved performance over the lead compound, niclosamide. Notably, Analog 15 demonstrates a remarkable increase in both potency (IC50 = 0.27 µM) and safety, with a selectivity index exceeding 580. These findings underscore the potential for structure-activity relationship (SAR) optimization within this chemical series to yield highly effective and well-tolerated antiviral candidates.

Mechanism of Action: Targeting Multiple Stages of the Viral Lifecycle

Understanding the mechanism of action is paramount for rational drug design and development. Preliminary studies suggest that these (4-Amino-2-chlorophenyl)methanol-derived inhibitors may interfere with multiple stages of the HAdV replication cycle.

The HAdV lifecycle can be broadly divided into early and late phases, separated by the onset of viral DNA replication. The early phase involves viral entry, uncoating, and the expression of early genes that prepare the host cell for viral replication. The late phase encompasses viral DNA replication, synthesis of structural proteins, and assembly of new virions.

dot

HAdV_Lifecycle cluster_entry Viral Entry cluster_early Early Phase cluster_replication DNA Replication cluster_late Late Phase Attachment Attachment Endocytosis Endocytosis Attachment->Endocytosis Endosomal Escape Endosomal Escape Endocytosis->Endosomal Escape Nuclear Import Nuclear Import Endosomal Escape->Nuclear Import Early Gene Expression Early Gene Expression Nuclear Import->Early Gene Expression Viral DNA Replication Viral DNA Replication Early Gene Expression->Viral DNA Replication Late Gene Expression Late Gene Expression Viral DNA Replication->Late Gene Expression Virion Assembly Virion Assembly Late Gene Expression->Virion Assembly Cell Lysis & Release Cell Lysis & Release Virion Assembly->Cell Lysis & Release Inhibitor_Replication Analogs 6 & 43 Inhibitor_Replication->Viral DNA Replication Inhibitor_Late Analogs 46 & 47 Inhibitor_Late->Late Gene Expression

Caption: Simplified Human Adenovirus (HAdV) Lifecycle and Potential Points of Inhibition.

Preliminary mechanistic studies have indicated that compounds 6 and 43 may target the HAdV DNA replication process, while compounds 46 and 47 appear to suppress later stages of the viral life cycle. This suggests that different structural modifications to the (4-Amino-2-chlorophenyl)methanol scaffold can modulate the specific antiviral mechanism, offering the potential to develop a multi-pronged therapeutic approach.

Comparison with Alternative Inhibitors

To provide a comprehensive benchmark, it is essential to compare the performance of these novel inhibitors with existing or alternative antiviral agents that have shown activity against HAdV.

Cidofovir , a nucleotide analog, is one of the most well-known antiviral agents used off-label for severe HAdV infections. Its active metabolite, cidofovir diphosphate, acts as a competitive inhibitor of the viral DNA polymerase, thereby halting DNA replication. However, the clinical utility of cidofovir is limited by its poor oral bioavailability and significant nephrotoxicity.

The following table provides a comparative overview of the in vitro efficacy of the lead (4-Amino-2-chlorophenyl)methanol-derived inhibitor, Analog 15, and Cidofovir against HAdV.

InhibitorTargetIC50 Range (µM)Key Limitations
Analog 15 HAdV Replication/Late Stages0.27Limited in vivo data
Cidofovir Viral DNA Polymerase0.1 - 19Nephrotoxicity, Poor oral bioavailability

IC50 range for Cidofovir is dependent on the HAdV serotype and cell line used.

While direct head-to-head comparative studies are limited, the sub-micromolar potency and high selectivity index of Analog 15 in vitro suggest a potentially superior therapeutic window compared to cidofovir. Further in vivo studies are warranted to confirm these advantages.

Experimental Protocols

To ensure the reproducibility and validation of these findings, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.

Synthesis of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Niclosamide)

dot

Synthesis_Workflow Start Starting Materials: - 5-chlorosalicylic acid - 2-chloro-4-nitroaniline Step1 Amide Coupling Start->Step1 Step2 Purification Step1->Step2 Product Niclosamide Step2->Product

Caption: General Synthetic Workflow for Niclosamide.

Materials:

  • 5-chlorosalicylic acid

  • 2-chloro-4-nitroaniline

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Acid Chloride Formation (if using thionyl chloride):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chlorosalicylic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitor by TLC).

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-chlorosalicyloyl chloride.

  • Amide Coupling:

    • Dissolve the crude 5-chlorosalicyloyl chloride in an anhydrous solvent such as DCM.

    • In a separate flask, dissolve 2-chloro-4-nitroaniline and a base (e.g., triethylamine, 1.2 equivalents) in the same anhydrous solvent.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxybenzamide.

Note: For the synthesis of the (4-amino-2-chlorophenyl) derivatives, a subsequent reduction of the nitro group is required, typically using a reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • A549 cells (human lung adenocarcinoma cell line)

  • Human Adenovirus (e.g., HAdV-5)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Agarose or other overlay medium

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates and grow to 90-95% confluency.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compounds in DMEM.

    • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

    • Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.

    • Infect the cells with HAdV at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Overlay and Incubation:

    • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 0.5% agarose and the corresponding concentration of the test compound.

    • Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 5-10 days).

  • Plaque Visualization and Quantification:

    • Fix the cells with 10% formaldehyde.

    • Remove the agarose overlay and stain the cells with 0.5% crystal violet solution.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

MTT_Assay_Workflow Start Seed Cells Step1 Treat with Compound Start->Step1 Step2 Add MTT Reagent Step1->Step2 Step3 Incubate Step2->Step3 Step4 Solubilize Formazan Step3->Step4 Step5 Measure Absorbance Step4->Step5

Validation

A Senior Application Scientist's Guide to In-Silico Modeling of (4-Amino-2-chlorophenyl)methanol Derivatives in Protein Binding Sites

In the landscape of modern drug discovery, the ability to rapidly and accurately predict the interaction between a small molecule and its protein target is paramount.[1][2] In-silico modeling provides a powerful suite of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the ability to rapidly and accurately predict the interaction between a small molecule and its protein target is paramount.[1][2] In-silico modeling provides a powerful suite of computational techniques that not only accelerate the identification of promising lead compounds but also offer profound insights into the molecular mechanisms of binding, guiding their subsequent optimization.[2][3] This guide offers a comparative overview of key in-silico methodologies, tailored for researchers investigating the therapeutic potential of (4-Amino-2-chlorophenyl)methanol derivatives.

This specific chemical scaffold presents an interesting case for computational analysis. The presence of a flexible methanol group, an amino group capable of hydrogen bonding, and a halogenated phenyl ring suggests a rich potential for diverse interactions within a protein's active site. Our objective is to dissect and compare the primary computational tools—Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling—to effectively predict and analyze these interactions.

Pillar 1: Molecular Docking - The Primary Screen

Molecular docking is the cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a protein target to form a stable complex.[4] This method is computationally efficient, making it ideal for screening large libraries of compounds.[4][5] The core principle involves two components: a sampling algorithm to generate various ligand poses within the binding site and a scoring function to estimate the binding affinity for each pose.[6]

Causality in Docking Protocol: Why Each Step Matters

A robust docking experiment is not merely about running software; it's about meticulous preparation to mimic a physiological environment. The choices made during setup directly influence the reliability of the results.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Standard workflow for a molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation :

    • Objective : To prepare the receptor by removing non-essential molecules and adding parameters required by the force field.

    • Steps :

      • Download the protein structure (e.g., from the Protein Data Bank).

      • Using software like UCSF Chimera or AutoDock Tools, delete all water molecules and non-interacting ions/co-factors. The rationale is that their positions are highly variable and can interfere with ligand docking.

      • Add polar hydrogens and assign Gasteiger charges. This is critical for calculating electrostatic interactions.

      • Define the search space (the "grid box") around the known or predicted binding site.[7] The box should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, saving computational time.

  • Ligand Preparation :

    • Objective : To generate a 3D, low-energy conformation of the (4-Amino-2-chlorophenyl)methanol derivative and define its rotatable bonds.

    • Steps :

      • Draw the 2D structure of the derivative in a chemical drawing program (e.g., ChemDraw) and save it as a SMILES string or SDF file.

      • Use a program like Open Babel to convert the 2D structure to a 3D conformation and perform an initial energy minimization.

      • Using AutoDock Tools, assign Gasteiger charges and define the active torsions (rotatable bonds). This allows the docking algorithm to explore different conformations of the ligand.

  • Execution and Self-Validation :

    • Objective : To run the docking simulation and validate the protocol's ability to find the correct binding pose.

    • Steps :

      • Run AutoDock Vina using the prepared protein and ligand files, and the defined grid box parameters.

      • Self-Validation : If a co-crystallized ligand is available for your target protein, first remove it and then re-dock it. Calculate the Root Mean Square Deviation (RMSD) between the top-scoring docked pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.[6]

Comparison of Common Docking Programs

The choice of docking software can significantly impact results. Performance varies based on the sampling algorithm and the sophistication of the scoring function.[6][8]

Program Typical Use Case Strengths Limitations Relative Speed
AutoDock Vina Academic research, large-scale virtual screeningFree, fast, and easy to use. Good for initial screens.Scoring function is less accurate for ranking closely related analogs.Very Fast
Glide (Schrödinger) Commercial drug discovery, lead optimizationHigh accuracy in pose prediction and scoring (especially Glide XP).[6][9] Excellent enrichment in virtual screening.[9]Commercial license required. Slower than Vina.[10]Slower
GOLD (CCDC) Complex systems, studies requiring high flexibilityHighly flexible ligand and protein sidechain handling. Multiple robust scoring functions (e.g., GoldScore, ChemScore).Can be computationally intensive. Slower speed.[10]Medium
DOCK Academic research, fragment-based screeningOne of the original docking programs, well-documented and versatile.Can be less user-friendly than modern alternatives. Performance is variable.[9]Medium

Pillar 2: Molecular Dynamics (MD) Simulations - Capturing the Dynamics

While docking provides a static snapshot of a potential binding pose, biological systems are inherently dynamic. MD simulations model the movements of atoms and molecules over time, offering a more realistic view of the protein-ligand complex's stability and interactions.[11][12] This makes MD an invaluable tool for refining and validating the top poses from a docking screen.[13]

Causality in MD Simulations: From Static Pose to Dynamic Stability

The primary goal of running an MD simulation on a docked complex is to assess its stability. If a docked pose is energetically favorable, it should remain stable within the binding pocket throughout the simulation. Conversely, an unstable pose may see the ligand drift away from the active site.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: General workflow for an MD simulation of a protein-ligand complex.

Experimental Protocol: GROMACS MD Simulation Workflow
  • System Setup :

    • Objective : To prepare the docked complex for simulation in a periodic boundary box with explicit solvent.[14][15]

    • Steps :

      • Select the top-scoring pose of the (4-Amino-2-chlorophenyl)methanol derivative from docking.

      • Generate a topology file for the ligand using a server like CGenFF or antechamber. This file contains the force field parameters (bond lengths, angles, charges) that define the ligand's behavior.

      • Merge the protein and ligand topologies.

      • Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate with a water model (e.g., TIP3P).

      • Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Simulation and Validation :

    • Objective : To relax the system and run a production simulation to gather trajectory data.

    • Steps :

      • Perform energy minimization to remove steric clashes.

      • Run a short NVT (constant Number of particles, Volume, and Temperature) equilibration to bring the system to the target temperature.

      • Run a short NPT (constant Number of particles, Pressure, and Temperature) equilibration to bring the system to the correct density.

      • Execute the production MD run for a duration sufficient to observe stable behavior (typically 50-100 nanoseconds).

      • Self-Validation : Analyze the trajectory for stability. Key metrics include the RMSD of the protein backbone and the ligand relative to the starting structure. A stable system will show these values converging to a plateau. The Root Mean Square Fluctuation (RMSF) of protein residues can also highlight which parts of the protein interact most dynamically with the ligand.

Pillar 3: QSAR Modeling - When No Structure is Available

What if the 3D structure of the protein target is unknown? In this scenario, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) modeling become essential.[16] QSAR models are mathematical equations that correlate the chemical properties of a set of molecules with their biological activity.[17][18] This is particularly powerful for a series of derivatives, like those of (4-Amino-2-chlorophenyl)methanol, where you want to understand which chemical modifications lead to increased potency.

Causality in QSAR: Linking Chemical Descriptors to Biological Activity

The fundamental premise of QSAR is that the structure of a molecule dictates its activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, size), we can build a model that predicts the activity of new, untested derivatives.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.4, pad="0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for developing and validating a QSAR model.

Experimental Protocol: Building a Predictive QSAR Model
  • Data Curation and Descriptor Calculation :

    • Objective : To assemble a high-quality dataset and describe the molecules numerically.

    • Steps :

      • Gather a set of (4-Amino-2-chlorophenyl)methanol derivatives with experimentally measured binding affinities or potencies (e.g., IC50, Ki).

      • Using software like MOE or PaDEL-Descriptor, calculate a wide range of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic descriptors).

      • Randomly split the dataset into a training set (typically ~80%) for building the model and a test set (~20%) for validating it.

  • Model Generation and Validation :

    • Objective : To create a statistically robust model and ensure it has predictive power.

    • Steps :

      • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model relating the descriptors (independent variables) to the biological activity (dependent variable) using the training set.

      • Assess the model's goodness-of-fit to the training data using the coefficient of determination (R²). An R² > 0.6 is generally considered good.

      • Self-Validation : The most critical step is external validation. Use the generated model to predict the activity of the compounds in the test set (which were not used to build the model). Calculate the predictive squared correlation coefficient (Q²). A Q² value > 0.5 indicates a model with good predictive ability.[17]

      • Define the Applicability Domain (AD) of the model to ensure predictions are only made for new compounds that are similar to those in the training set.[17]

Synthesizing the Approaches: A Comparative Summary

No single in-silico method is a panacea. The most powerful approach often involves a hierarchical workflow, using faster methods to filter down to a manageable number of candidates for more rigorous, computationally expensive analysis.

Methodology Primary Application Key Output Computational Cost Requirement
Molecular Docking Virtual screening, pose prediction.[5][19]Binding score, ligand pose.Low3D structure of the target protein.[20]
MD Simulation Docking pose validation, complex stability analysis.[11]Trajectory, RMSD/RMSF, binding free energy.HighA starting protein-ligand complex structure.
QSAR Modeling Activity prediction, lead optimization.[18]Predictive equation, activity values.MediumA dataset of compounds with known activities.[16]

Conclusion: An Integrated Strategy

For researchers investigating (4-Amino-2-chlorophenyl)methanol derivatives, an integrated in-silico strategy is the most effective path forward. Begin with molecular docking to screen a virtual library of derivatives against a target protein, identifying a set of high-scoring candidates. The top poses for these candidates should then be subjected to MD simulations to validate their stability and refine the understanding of their dynamic interactions. Concurrently, if a dataset of analogs with known activities is available, a QSAR model can be developed to provide orthogonal insights and guide the design of new derivatives with potentially improved potency.

Ultimately, it is crucial to remember that in-silico predictions are models, not certainties.[20] The most promising candidates identified through this computational cascade must be synthesized and validated through experimental in-vitro and in-vivo assays to confirm their biological activity.[20][21][22] This synergy between computational prediction and experimental validation is the hallmark of a successful modern drug discovery program.[23]

References

  • Roche, D. L., & Buj-Marchan, L. (2021). In silico Identification and Characterization of Protein-Ligand Binding Sites. Methods in Molecular Biology, 2266, 45-66. [Link]

  • ChemHelpASAP. (2023). in silico assays & screening for drug binding. YouTube. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • MDPI. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

  • Wang, T., Chen, S., Wang, Y., Zhang, Y., Song, X., Bi, Z., ... & Peng, B. (2024). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv preprint arXiv:2401.01779. [Link]

  • Frontiers Media SA. (2022). Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. [Link]

  • News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies. [Link]

  • Grisoni, F., Reker, D., Schneider, P., & Schneider, G. (2018). QSAR Development for Plasma Protein Binding: Influence of the Ionization State. Pharmaceutical Research, 36(2), 27. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Computer-Aided Molecular Design, 29(9), 819–831. [Link]

  • IntechOpen. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]

  • Wikipedia. (n.d.). Virtual screening. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395. [Link]

  • PrankWeb. (n.d.). Ligand Binding Site Prediction. [Link]

  • Eman Research Publishing. (2024). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. [Link]

  • Schrödinger. (n.d.). SiteMap. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. [Link]

  • Colmenarejo, G. (2004). QSAR Models for the Prediction of Binding Affinities to Human Serum Albumin Using the Heuristic Method and a Support Vector Machine. Journal of Medicinal Chemistry, 47(18), 4542–4550. [Link]

  • MDPI. (2023). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. [Link]

  • MDPI. (2023). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. [Link]

  • Sharma, P. C., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

  • Patsnap. (2024). What are computational methods for rational drug design? [Link]

  • Sulistyowaty, M. I., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 132-136. [Link]

  • Chem-space.com. (2024). Virtual Screening in Drug Discovery Techniques & Trends. [Link]

  • MDPI. (2022). Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. [Link]

  • CADD Vault. (n.d.). Binding Site Prediction. [Link]

  • CentAUR. (n.d.). In silico identification and characterization of protein-ligand binding sites. [Link]

  • Bioinformatics Insights. (2024). Quick Comparison of Molecular Docking Programs. YouTube. [Link]

  • ResearchGate. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • Yap, C. W. (2011). QSAR Models for the Prediction of Plasma Protein Binding. Journal of Pharmacy and Pharmaceutical Sciences, 14(1), 55-68. [Link]

  • NIH VideoCasting and Podcasting. (2021). Computational Methods of Drug Discovery and Design with Dr. Glen Kellogg. [Link]

  • bio.tools. (n.d.). GalaxySite. [Link]

  • Nottingham ePrints. (2022). Molecular Simulation of Protein-Ligand Complexes. [Link]

  • Slideshare. (n.d.). Virtual screening techniques. [Link]

  • Lounnas, V., Ritschel, T., & Kelder, J. (2013). The Light and Dark Sides of Virtual Screening: What Is There to Know?. International Journal of Molecular Sciences, 14(12), 23733–23756. [Link]

  • Asadi, Z., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLoS ONE, 19(9), e0309995. [Link]

  • AZoLifeSciences. (2021). Computational Methods in Drug Discovery. [Link]

  • Friesner, R. A., et al. (2006). Comparative Performance of Several Flexible Docking Programs and Scoring Functions: Enrichment Studies for a Diverse Set of Pharmaceutically Relevant Targets. Journal of Medicinal Chemistry, 49(21), 6177–6196. [Link]

  • ACS Publications. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. [Link]

  • Oxford Academic. (2024). LIGYSIS-web: a resource for the analysis of protein-ligand binding sites. [Link]

  • MDPI. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. [Link]

  • ResearchGate. (2018). In silico Identification and Characterization of Protein-Ligand Binding Sites. [Link]

  • SciSpace. (2021). Molecular docking of selected compounds from clinacanthus nutans with bcl-2, p53, caspase-3 and caspase-8 proteins in the apopto. [Link]

  • American Chemical Society. (2021). New 3D-QSAR Model for Binding Affinity Prediction. [Link]

  • Bioinformatics Review. (2024). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.